Yamogenin

Catalog No.
S536972
CAS No.
512-06-1
M.F
C27H42O3
M. Wt
414.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yamogenin

CAS Number

512-06-1

Product Name

Yamogenin

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

WQLVFSAGQJTQCK-CAKNJAFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Neodiosgenin; Yamogenin; Jamogenin.

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1

The exact mass of the compound Yamogenin is 414.3134 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226132. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Cholestanes - Spirostans - Diosgenin - Supplementary Records. It belongs to the ontological category of triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]. However, this does not mean our product can be used or applied in the same or a similar way.

natural sources of yamogenin plants

Author: Smolecule Technical Support Team. Date: February 2026

Natural Plant Sources of Yamogenin

This compound occurs in a variety of plants, often alongside its stereoisomer, diosgenin [1] [2]. The table below summarizes the key natural sources.

Plant Source Scientific Name Part of Plant Identified Key Contextual Information
Fenugreek Trigonella foenum-graecum Seeds [3] One of the most important steroidal saponins in the seed [3] [4] [5].
Wild Yam (Various species) Dioscorea spp. (e.g., D. collettii) Tuber [4] [1] [6] Often a source of diosgenin; this compound is also present [7] [6].
Asparagus Asparagus officinalis Not Specified A known source of this compound [4] [1] [5].
Agave Agave species Not Specified A known source of this compound [4] [5].

Documented Anticancer Mechanisms and Bioactivities

Recent in vitro studies have begun to elucidate the potent anticancer mechanisms of this compound, primarily through the induction of apoptosis via multiple pathways.

Cancer Cell Line / Biological Activity Observed Effect and Mechanism of Action Key Metrics (IC₅₀ or other values) Reference

| Gastric Cancer (AGS) | Induced apoptosis via ROS production, mitochondrial membrane depolarization, caspase-8 & -9 activation; strongly upregulated TNFRSF25 mRNA; enhanced effect with oxaliplatin/capecitabine. | IC₅₀ = 18.50 ± 1.24 µg/mL Combination IC₅₀ (with oxaliplatin) = 10.64 ± 0.18 µg/mL | [4] [5] | | Ovarian Cancer (SKOV-3) | Triggered apoptosis via intrinsic & extrinsic pathways; caused cell cycle arrest in sub-G1 phase; increased oxidative stress; depolarized mitochondrial membrane; activated caspases (-8, -9, -3/7). | IC₅₀ = 23.90 ± 1.48 µg/mL | [1] [2] | | Antioxidant Activity | Demonstrated moderate free radical scavenging ability in standard in vitro assays. | DPPH IC₅₀ = 704.7 ± 5.9 µg/mL ABTS IC₅₀ = 631.09 ± 3.51 µg/mL | [4] [5] | | Antimicrobial Activity | Showed a weak effect on tested bacteria strains, with the most notable activity against Staphylococcus aureus. | MIC = 350 µg/mL (for S. aureus) | [4] [5] |

The following diagram summarizes the key apoptotic mechanisms of this compound identified in gastric (AGS) and ovarian (SKOV-3) cancer cell lines, illustrating the interplay between the extrinsic and intrinsic pathways.

G cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway This compound This compound TNFRSF25 Upregulation of TNFRSF25 mRNA This compound->TNFRSF25 ROS ROS Production This compound->ROS FADD FADD Assembly TNFRSF25->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Convergence Execution Phase Caspase8->Convergence MMP Mitochondrial Membrane Depolarization (↓MMP) ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase9->Convergence Apoptosis Apoptotic Cell Death Convergence->Apoptosis

Key Apoptotic Pathways Induced by this compound

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • Cell Viability and Cytotoxicity (MTT Assay)

    • Cell Lines: Human gastric cancer (AGS), ovarian cancer (SKOV-3), colon cancer (HCT116), squamous carcinoma (UM-SCC-6), and normal human fibroblasts or keratinocytes (HaCaT) as controls [4] [1] [5].
    • Procedure: Cells are seeded in 96-well plates and treated with a concentration range of this compound (e.g., 5-60 µg/mL) for 24-48 hours. MTT reagent is added and incubated. The formazan crystals formed are dissolved, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control [4] [5].
    • Real-Time Analysis: Some studies used a Real-Time xCELLigence system, which measures electrical impedance to continuously monitor cell proliferation and viability [1] [2].
  • Apoptosis Detection (Flow Cytometry)

    • Staining: Cells are treated with this compound, then stained with Annexin V-FITC and propidium iodide (PI) [4] [5].
    • Analysis: Flow cytometry distinguishes live cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [4] [5].
  • Mechanism of Action Analysis

    • Mitochondrial Membrane Potential (MMP): Treated cells are stained with JC-1 dye. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, measured by flow cytometry [1] [5].
    • Reactive Oxygen Species (ROS): Cells are incubated with a fluorescent ROS probe (e.g., H2DCFDA) after treatment. An increase in fluorescence intensity, measured by flow cytometry, indicates elevated ROS levels [1] [5].
    • Caspase Activity: The activity of caspases (-8, -9, -3/7) is measured using luminescent or fluorescent substrates specific to each caspase. The luminescence/fluorescence signal is proportional to caspase activity [1] [2].
    • Gene Expression (RT-PCR): Total RNA is extracted from treated cells and reverse transcribed to cDNA. The mRNA expression levels of target genes (e.g., TNFRSF25, FADD) are quantified using Real-Time PCR with specific primers, normalized to housekeeping genes [1] [5].

Research Implications and Future Directions

The current evidence positions this compound as a compelling candidate for further investigation. Future research should prioritize:

  • In Vivo Validation: Confirming its efficacy and safety in animal models is a critical next step.
  • Synergistic Potential: Its ability to enhance the effect of existing chemotherapeutics, like oxaliplatin, warrants exploration in more complex models [4] [5].
  • Structure-Activity Relationship: A comparative study with its stereoisomer diosgenin could reveal key structural features for optimizing potency and selectivity [1] [8].

References

yamogenin biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Biosynthesis Pathway

Based on current research, the biosynthesis of yamogenin and its conversion to steroidal saponins can be visualized through two potential routes. The following diagram integrates the key steps from cholesterol to the final saponins, such as dioscin.

G cluster_agents Pathway Agents cluster_processes Key Processes Cholesterol Cholesterol P450_Oxidation Multi-step Oxidation by P450 Enzymes (CYP90G, CYP94D) Cholesterol->P450_Oxidation Yamogenin_Aglycone This compound (Aglycone) P450_Oxidation->Yamogenin_Aglycone TfS3GT2 Glycosylation by TfS3GT2 (UDP-glucose) Yamogenin_Aglycone->TfS3GT2 Yamogenin_3Glc This compound-3-O-Glucoside TfS3GT2->Yamogenin_3Glc Further_Glycosylation Further Glycosylation (e.g., with rhamnose) Yamogenin_3Glc->Further_Glycosylation Steroidal_Saponins Complex Steroidal Saponins (e.g., Zingiberoside A1, Dioscin) Further_Glycosylation->Steroidal_Saponins

The diagram illustrates two hypothesized routes for final saponin formation. Route 1 involves formation of the this compound aglycone skeleton before glycosylation. Route 2 proposes that key glycosylation steps may occur at an earlier furostanol intermediate stage (where the side chain is still open), followed by ring closure to form the final spirostanol saponin [1].

Genomic Insights and Regulation

The formation of this compound is a key evolutionary trait in several plant families.

  • Gene Clusters: In Dioscorea zingiberensis, the key P450 genes (DzinCYP90B71, DzinCYP94D144, DzinCYP90G6) are organized in a biosynthetic gene cluster. This physical linkage likely facilitates coordinated expression and is a key evolutionary innovation for diosgenin/yamogenin production [2].
  • Transcriptional Regulation: The biosynthetic genes are highly expressed in the plant's rhizomes. The pathway competes for carbon flux with starch biosynthesis, and its regulation involves epigenetic mechanisms like CpG islands to balance this metabolic trade-off [2].

Key Experimental Protocols

For researchers aiming to study or validate this pathway, here are methodologies directly from the recent literature.

Experimental Goal Detailed Methodology Key Outcomes

| Gene Functional Characterization [1] | 1. Gene Cloning: Isolate candidate genes from a methyl jasmonate-induced transcriptome library via RT-PCR. 2. Heterologous Expression: Express the purified recombinant enzyme in E. coli. 3. In vitro Assay: Incubate the purified enzyme with substrates (e.g., this compound, UDP-glucose) and analyze products using HPLC and LC-MS. 4. In vivo Validation: Use RNAi to silence the gene in transgenic fenugreek hairy roots and analyze saponin content. | Confirmed TfS3GT2 catalyzes the transfer of glucose to this compound's C-3 position. Gene silencing led to reduced levels of major steroidal saponins. | | Pathway Evolution Analysis [2] | 1. Genome Sequencing: Obtain a high-quality chromosome-level genome assembly using Illumina, PacBio, and Hi-C technologies. 2. Ortholog Identification: Use known P450 genes as queries for blastp searches against the annotated genome. 3. Phylogenetic & Selection Analysis: Construct phylogenetic trees and calculate lineage-specific dN/dS ratios to identify positive selection. | Revealed evolutionary trajectory, key gene clusters, and positive selection as a driver for P450 gene neo-functionalization. | | Feeding Studies for Biosynthetic Route [3] | Feed tissue cultures of Dioscorea tokoro with isotope-labeled precursors (e.g., [1,2-¹³C₂]acetate) and analyze the incorporated labels in the resulting sapogenins using ¹³C NMR. | Provided early evidence for the biosynthetic origin from acetate and the stereochemistry of hydrogen atom introduction at C-25. |

Quality Control and Distinction

This compound often co-occurs with its stereoisomer diosgenin in plants. For quality control in herbal products like Polygonatum odoratum (Yuzhu), advanced chromatographic techniques are used.

  • UHPLC-Q-TOF/MS: This method can identify and distinguish numerous steroidal saponins, including those based on this compound and diosgenin backbones. It has been used to identify 62 compounds and screen 13 potential chemical markers to distinguish between different commercial specifications of the same herb [4].
  • Content Ratio as Marker: The ratio of specific saponins (e.g., timosaponin H1/polygodoraside G) has been proposed as a quantitative marker to differentiate between commercial varieties of Polygonatum odoratum, demonstrating an application of this knowledge for standardization [4].

The is an elegant example of the evolution of specialized metabolism. The combination of genomic insights, characterized enzymes, and robust experimental protocols provides a strong foundation for further research, whether for metabolic engineering in microbial cell factories or for the quality control of medicinal plants [2] [1].

References

Yamogenin: A Comprehensive Technical Guide for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Yamogenin, scientifically classified as a steroidal sapogenin, is a significant natural product with growing pharmacological importance. This spirostane-type steroid compound with the chemical name (25S)-spirost-5-en-3β-ol and CAS number 512-06-1 represents an epimer of the more widely known diosgenin, differing only in the configuration at the C-25 position [1] [2]. As a bioactive aglycone, this compound forms the core structure of various steroidal saponins found in several medicinal plants, where it exists primarily in glycosylated forms that undergo enzymatic or chemical hydrolysis to release the active sapogenin [3] [4].

The molecular foundation of this compound consists of a characteristic steroid nucleus with the standard A/B/C/D ring fusion of steroidal compounds, augmented by spirostane-type E and F rings formed through oxidative processes involving C-16, C-22, and C-26 positions [5]. This complex ring system creates a rigid, lipophilic framework that determines its membrane-interaction capabilities and biological activity profiles. The molecular formula of this compound is C₂₇H₄₂O₃, with a molecular weight of 414.62 g/mol [2]. It typically presents as a white to off-white powder with limited aqueous solubility but good solubility in various organic solvents [2].

Natural Occurrence and Plant Sources

This compound is distributed across multiple plant families, primarily occurring as glycosylated saponins in species traditionally used in various medicinal systems. The principal sources of this compound include:

  • Trigonella foenum-graecum (fenugreek): Seeds and other plant parts contain this compound alongside its epimer diosgenin, typically in a ratio of approximately 3:2 (this compound:diosgenin) according to analytical studies [3] [4]. Fenugreek has extensive traditional use for antidiabetic, hypolipidemic, and galactagogue purposes.
  • Asparagus officinalis (garden asparagus): The stems and roots contain various steroidal saponins with this compound as the aglycone component [6] [7]. This common vegetable has been utilized traditionally for its diuretic, anti-inflammatory, and anticancer properties.
  • Dioscorea species (yams): Various species within this genus, particularly Dioscorea collettii, accumulate this compound as a key saponin precursor [6] [1]. These plants have historically been important in steroid hormone production.
  • Agave species: Certain agave plants contain this compound-based saponins, contributing to their traditional medicinal applications [6].

In plants, this compound occurs almost exclusively as glycosidic conjugates rather than in its free form, with various sugar moieties (typically glucose, rhamnose, or xylose) attached to the hydroxyl group at position C-3 [3] [4]. The biosynthetic pathway of this compound proceeds from cholesterol through a series of oxidative reactions catalyzed by cytochrome P450 enzymes, followed by glycosylation steps mediated by specific glucosyltransferases like TfS3GT2 identified in fenugreek [4].

Mechanisms of Anticancer Activity

Apoptosis Induction Pathways

This compound demonstrates significant cytotoxicity against various cancer cell lines, primarily through the induction of programmed cell death via both intrinsic and extrinsic apoptotic pathways. The molecular mechanisms underlying its anticancer effects involve:

  • Death Receptor Activation: this compound treatment significantly upregulates TNF receptor superfamily members, including TNFRSF25, TNFRSF10, and TNFRSF10B, which serve as initiation points for the extrinsic apoptotic pathway [6] [1]. This receptor activation leads to subsequent recruitment of adaptor proteins like FADD (Fas-associated protein with death domain) and formation of the death-inducing signaling complex (DISC).
  • Mitochondrial Pathway Engagement: this compound induces reactive oxygen species (ROS) production and causes mitochondrial membrane depolarization, key events in the intrinsic apoptotic pathway [6] [1]. This loss of mitochondrial membrane potential leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol.
  • Caspase Cascade Activation: Both initiator caspases (-8 and -9) and executioner caspases (-3/7) show significantly increased activity following this compound treatment [6] [1]. Caspase-8 activation associates with the extrinsic pathway, while caspase-9 activation reflects the mitochondrial pathway, with both converging on caspase-3/7 activation that executes the apoptotic program.
  • Cell Cycle Arrest: this compound treatment induces significant accumulation of cells in the sub-G1 phase, indicating apoptotic DNA fragmentation and cell cycle disruption [1]. This effect demonstrates the compound's ability to interfere with fundamental cellular proliferation mechanisms.

The following diagram illustrates the coordinated apoptotic pathways activated by this compound:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor Activation (TNFRSF25) This compound->DeathReceptor ROS ROS Production This compound->ROS MMP Mitochondrial Membrane Depolarization This compound->MMP FADD FADD Recruitment DeathReceptor->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Direct Bid->MMP tBid translocation ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 subcluster_common subcluster_common Apoptosis Apoptosis Execution Caspase37->Apoptosis

This compound-Induced Apoptotic Signaling Pathways

Combination Therapy Potential

This compound demonstrates enhanced cytotoxicity when combined with conventional chemotherapeutic agents, suggesting potential for combination therapy regimens. Research using gastric cancer AGS cells revealed:

  • Synergy with Oxaliplatin: The combination of this compound with oxaliplatin produced significantly enhanced cytotoxic effects compared to either compound alone, with the combination index (CI) indicating strong synergistic interaction [6]. The most effective combination (oxaliplatin 40 µg/mL + this compound 60 µg/mL) reduced cell viability to 5.80 ± 0.33%, compared to 29.3 ± 3.1% with this compound alone at 60 µg/mL [6].
  • Potentiation with Capecitabine: Similarly, the combination of this compound with capecitabine resulted in enhanced anticancer activity against AGS cells, with the highest tested combination (capecitabine 36 µg/mL + this compound 60 µg/mL) reducing cell viability to 18.83 ± 2.72% [6].
  • Mechanistic Synergy: The enhanced efficacy of these combinations appears to stem from this compound's ability to prime cancer cells for apoptosis through multiple pathways, thereby increasing their susceptibility to conventional chemotherapeutic agents that may have different primary mechanisms of action [6].

Quantitative Bioactivity Data

Cytotoxicity Profiles

This compound demonstrates selective cytotoxicity against various cancer cell lines with varying potency. The following table summarizes the quantitative cytotoxicity data reported in recent studies:

Cell Line Cancer Type IC₅₀ Value (µg/mL) Experimental Details
AGS Gastric adenocarcinoma 18.50 ± 1.24 MTT assay, 24h treatment [6] [8]
SKOV-3 Ovarian cancer 23.90 ± 1.48 xCELLigence real-time analysis [1]
HCT116 Colorectal carcinoma ~55 (at 60µg/mL) MTT assay, viability reduced to 55% at highest dose [6]
HaCaT Non-cancerous keratinocytes 16.40 ± 1.41 xCELLigence system [1]
Fibroblasts Normal human fibroblasts >60 (≈90% viability at 60µg/mL) MTT assay, minimal cytotoxicity [6]

The differential sensitivity across cancer types suggests tissue-specific mechanisms of action or variations in cellular uptake and metabolism. Notably, this compound shows particular potency against gastric cancer AGS cells, with significantly lower IC₅₀ values compared to other tested cell lines [6]. The compound also demonstrates a reasonable selectivity index for certain cancer types over normal cells, particularly evident in the contrast between its effects on AGS cells versus normal fibroblasts [6].

Additional Biological Activities

Beyond direct cytotoxicity, this compound exhibits several other biological activities with potential therapeutic relevance:

Activity Type Assay/Method Results Experimental Conditions
Antioxidant DPPH assay IC₅₀ = 704.7 ± 5.9 µg/mL Standard DPPH radical scavenging assay [6] [8]
ABTS assay IC₅₀ = 631.09 ± 3.51 µg/mL ABTS radical cation decolorization assay [6]
Anti-inflammatory Protein denaturation inhibition IC₅₀ = 1421.92 ± 6.06 µg/mL Albumin denaturation assay [6]
Antimicrobial Broth microdilution MIC = 350 µg/mL (S. aureus) Against various Gram-positive and Gram-negative bacteria [6] [8]

The moderate antioxidant activity demonstrated in DPPH and ABTS assays suggests this compound may contribute to reducing oxidative stress in biological systems, though its potency in these assays is considerably lower than specialized antioxidant compounds [6]. The weak antimicrobial effects indicate this may not be a primary therapeutic application, though the relative potency against S. aureus among tested strains suggests possible structure-specific interactions with Gram-positive bacterial membranes [6] [8].

Experimental Research Protocols

Cytotoxicity Assessment

The MTT assay represents the standard methodology for evaluating this compound cytotoxicity in vitro:

  • Cell Culture: Human cancer cell lines (e.g., AGS, HCT116, SKOV-3) and appropriate normal cells (e.g., fibroblasts, HaCaT keratinocytes) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [6] [1].
  • Compound Treatment: this compound is dissolved in DMSO (final concentration ≤0.5%) and serially diluted in culture medium to achieve desired treatment concentrations (typically 5-100 µg/mL). Cells are seeded in 96-well plates (5-10 × 10³ cells/well) and incubated for 24 hours before treatment [6].
  • Viability Measurement: Following 24-hour treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. The formed formazan crystals are dissolved in DMSO or acidified isopropanol, and absorbance is measured at 570 nm with a reference wavelength of 630-650 nm [6] [8].
  • Data Analysis: Cell viability is calculated as percentage of vehicle-treated control, and IC₅₀ values are determined using nonlinear regression analysis of concentration-response curves (typically using GraphPad Prism or similar software) [6].
Apoptosis Mechanism Analysis

Comprehensive assessment of this compound-induced apoptosis involves multiple complementary techniques:

  • Flow Cytometry Analysis: For apoptosis quantification, cells are stained with Annexin V-FITC and propidium iodide following treatment, then analyzed by flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [6] [1].
  • Mitochondrial Membrane Potential: Cells are stained with JC-1 dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) following this compound treatment. Mitochondrial depolarization is indicated by a shift from red (aggregated JC-1) to green (monomeric JC-1) fluorescence, quantified by flow cytometry [6] [1].
  • Caspase Activity Assays: Caspase-8, -9, and -3/7 activities are measured using luminescent or fluorescent substrates specific for each caspase. Following treatment, cell lysates are incubated with substrates, and enzyme activity is quantified relative to untreated controls [6] [1].
  • Gene Expression Analysis: mRNA levels of apoptosis-related genes (TNFRSF25, FADD, DEDD2, etc.) are quantified using RT-PCR. Total RNA is extracted, reverse transcribed to cDNA, and amplified with gene-specific primers using SYBR Green chemistry [6] [1].
  • Intracellular ROS Measurement: Cells are loaded with CM-H₂DCFDA dye following this compound treatment, and ROS generation is quantified by flow cytometry based on the conversion of non-fluorescent CM-H₂DCFDA to fluorescent DCF [1].

The following diagram illustrates the integrated experimental workflow for investigating this compound's anticancer mechanisms:

G cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Mechanism Analysis CellCulture Cell Culture (Cancer & Normal Cells) MTT MTT Viability Assay CellCulture->MTT FlowApoptosis Flow Cytometry Annexin V/PI Staining CellCulture->FlowApoptosis JC1 JC-1 Staining MMP Assessment CellCulture->JC1 Caspase Caspase Activity Luminescent Assays CellCulture->Caspase ROS ROS Measurement CM-H₂DCFDA CellCulture->ROS PCR Gene Expression RT-PCR Analysis CellCulture->PCR DataAnalysis Integrated Data Analysis MTT->DataAnalysis IC₅₀ Calculation FlowApoptosis->DataAnalysis Apoptotic Populations JC1->DataAnalysis MMP Loss % Caspase->DataAnalysis Caspase Activation ROS->DataAnalysis ROS Levels PCR->DataAnalysis Gene Expression Fold Change

Comprehensive Experimental Workflow for this compound Mechanism Studies

Research Applications and Future Directions

The accumulating evidence for this compound's multi-target mechanisms against cancer cells supports its potential application in several research and development areas:

  • Combination Therapy Development: The demonstrated synergistic interactions between this compound and conventional chemotherapeutic agents (oxaliplatin, capecitabine) suggest promising applications in rational combination therapy design, potentially allowing for dose reduction of more toxic chemotherapeutics while maintaining or enhancing efficacy [6].
  • Lead Compound for Structural Optimization: The steroidal scaffold of this compound provides a versatile template for medicinal chemistry optimization. Structure-activity relationship studies could focus on modifying specific positions (C-3, C-6, C-16, or C-25) to enhance potency, selectivity, or pharmacokinetic properties while potentially reducing any off-target effects.
  • Chemical Biology Tool: this compound's specific effects on death receptor expression and mitochondrial function make it a valuable tool compound for studying apoptotic signaling networks, particularly the crosstalk between extrinsic and intrinsic pathways in various cancer contexts [6] [1].
  • Adjuvant Therapy Potential: The moderate antioxidant and anti-inflammatory activities of this compound, combined with its primary anticancer effects, suggest potential applications in adjuvant settings to mitigate treatment-related side effects or cancer-related symptoms [6].

For continued development, future research should prioritize:

  • In vivo validation of efficacy using appropriate animal models of gastric, ovarian, and other relevant cancers
  • Comprehensive ADMET profiling to elucidate pharmacokinetic properties and potential toxicity liabilities
  • Mechanistic expansion studies to identify potential additional molecular targets and pathways affected by this compound treatment
  • Formulation development to address solubility limitations and enhance bioavailability

Conclusion

References

yamogenin natural occurrence distribution

Author: Smolecule Technical Support Team. Date: February 2026

Natural Occurrence of Yamogenin

Plant Source Family Key Contexts of Reported Occurrence
Fenugreek (Trigonella foenum-graecum) [1] [2] [3] Fabaceae Seeds; studied for steroidal saponin biosynthesis.
Yam (Dioscorea species, e.g., D. collettii) [1] [3] [4] Dioscoreaceae Rhizomes; source of steroidal sapogenins.
Asparagus (Asparagus officinalis) [1] [3] [4] Asparagaceae Plant material; source of steroidal saponins.
Agave (Various species) [1] Asparagaceae Plant material; source of steroidal saponins.
Balanites aegyptiaca [3] Zygophyllaceae Plant material; source of steroidal sapogenins.

Detailed Experimental Methodologies

For researchers, the experimental details from key studies on this compound's bioactivity are summarized below.

In Vitro Cytotoxicity and Apoptosis Assay (Gastric Cancer AGS Cells) [1]
  • Objective: To evaluate the cytotoxic effect and mechanism of action of this compound on human gastric adenocarcinoma (AGS) cells.
  • Cell Viability (MTT Assay):
    • Cells are seeded in 96-well plates and treated with this compound (e.g., 5-60 µg/mL) for 24-48 hours.
    • MTT reagent is added and converted to formazan by viable cells. The absorbance is measured at 570 nm, and IC50 is calculated.
  • Apoptosis Analysis (Flow Cytometry):
    • Cells are stained with Annexin V-FITC and propidium iodide (PI) after this compound treatment.
    • Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
  • Caspase Activity (Luminometry):
    • Caspase-8 and -9 activities are measured using luminescent substrates. Cleavage of the substrate generates a luminescent signal proportional to caspase activity.
  • Reactive Oxygen Species (ROS) Measurement:
    • Cells are incubated with a fluorescent ROS probe (e.g., DCFH-DA). Increased fluorescence intensity, measured by flow cytometry, indicates elevated ROS levels.
  • Mitochondrial Membrane Potential (MMP) Assay:
    • Cells are stained with a fluorescent dye (e.g., JC-1) that changes color from red to green upon MMP depolarization. The green/red fluorescence ratio is measured by flow cytometry.
  • Gene Expression (RT-PCR):
    • Total RNA is extracted, reverse-transcribed to cDNA, and amplified using gene-specific primers (e.g., for TNFRSF25) in a real-time PCR system. Relative expression is calculated.
Molecular Cloning and Functional Characterization of TfS3GT2 (Fenugreek) [2]
  • Objective: To identify and characterize a glucosyltransferase involved in the biosynthesis of steroidal saponins like dioscin in fenugreek.
  • Gene Isolation and Cloning:
    • Candidate genes are identified from a fenugreek transcriptome database using BLAST with known sterol glucosyltransferases.
    • The full-length coding sequence of TfS3GT2 is amplified by RT-PCR from methyl jasmonate-induced seedling RNA and cloned into an expression vector.
  • Heterologous Expression in *E. coli*:
    • The recombinant vector is transformed into E. coli for protein expression. The recombinant enzyme is purified for in vitro assays.
  • Enzyme Activity Assay:
    • Purified TfS3GT2 is incubated with potential aglycone substrates (e.g., diosgenin, this compound) and a sugar donor (UDP-glucose).
    • The reaction products are extracted and analyzed by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of glucosylated products.
  • Functional Analysis in Plant Hairy Roots (RNAi):
    • An RNA interference (RNAi) construct targeting TfS3GT2 is created and introduced into fenugreek via Agrobacterium rhizogenes-mediated transformation to generate transgenic hairy roots.
    • The downregulated hairy roots are analyzed for saponin content using HPLC or LC-MS to confirm the reduction in dioscin and related saponins.

Biosynthesis and Functional Pathways

This compound is the C25 epimer of the well-known compound diosgenin [4]. Its biosynthesis in plants begins with cholesterol. A key step is the hydroxylation of the cholesterol side chain, which creates a chiral center at the C25 position, ultimately leading to either the (25S) configuration of this compound or the (25R) configuration of diosgenin [5]. In fenugreek, the biosynthesis of final saponins like dioscin may proceed via one of two proposed routes: direct glycosylation of the aglycone (diosgenin/yamogenin), or glycosylation at an earlier, furostanol-type intermediate [2]. A specific sterol 3-O-glucosyltransferase (TfS3GT2) has been characterized to catalyze the transfer of the first glucose onto the C-3 hydroxyl of diosgenin or this compound [2].

The following diagram illustrates the primary apoptotic signaling pathways induced by this compound in human cancer cells, based on in vitro studies:

G cluster_0 Key Experimental Observations in Cancer Cell Lines This compound This compound ExtrinsicPathway Extrinsic Pathway (TNFRSF25 / FADD Upregulation) This compound->ExtrinsicPathway IntrinsicPathway Intrinsic Pathway (Mitochondrial Stress) This compound->IntrinsicPathway Caspase8 Caspase-8 Activation ExtrinsicPathway->Caspase8 Apoptosis Apoptosis Execution (Caspase-3/7 Activation) Caspase8->Apoptosis ROS ROS Production IntrinsicPathway->ROS MMP Mitochondrial Membrane Depolarization IntrinsicPathway->MMP Caspase9 Caspase-9 Activation ROS->Caspase9 MMP->Caspase9 Caspase9->Apoptosis

Diagram of this compound-induced apoptosis via extrinsic and intrinsic pathways.

Pharmacological Research Summary

This compound demonstrates notable bioactivity in preclinical models, with its strongest evidence in oncology.

Reported Bioactivity Experimental Model (Cell Line/Organism) Key Findings/Mechanistic Insights
Anticancer (Gastric) [1] Human gastric cancer (AGS) cells IC₅₀: 18.50 ± 1.24 µg/mL; induced apoptosis via caspase-8/-9; enhanced efficacy with chemotherapy drugs.
Anticancer (Ovarian) [4] Human ovarian cancer (SKOV-3) cells IC₅₀: 23.90 ± 1.48 µg/mL; induced cell cycle arrest (sub-G1), ROS, MMP depolarization, caspase activation.
Antioxidant [1] In vitro (DPPH/ABTS assays) Moderate activity: IC₅₀ 704.7 ± 5.9 µg/mL (DPPH) and 631.09 ± 3.51 µg/mL (ABTS).
Antimicrobial [1] Bacterial strains (e.g., S. aureus) Weak effect; most potent against S. aureus (MIC 350 µg/mL).
Anti-lipidemic [4] Human liver cancer (HepG2) cells Inhibited triacylglyceride accumulation; suppressed mRNA of fatty acid synthesis genes.

Research Gaps and Future Directions

  • Quantitative Profiling: More systematic quantification of this compound content across different plant organs, varieties, and growth stages is needed [6] [2].
  • Biosynthesis Elucidation: While a key glucosyltransferase has been identified, the complete biosynthetic pathway, especially the P450s creating the spirostanol skeleton, requires full elucidation [6] [2] [5].
  • In Vivo Validation: The promising in vitro anticancer data need confirmation in animal models to assess efficacy, pharmacokinetics, and safety [1] [4].
  • Structure-Activity Relationship (SAR): Research is needed to understand how this compound's structure, particularly the C25(S) configuration, relates to its bioactivity compared to diosgenin [5] [4].

References

Chemical Profile and Natural Occurrence

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin is a spirostane-type steroidal sapogenin, a aglycone unit of steroidal saponins [1]. Its core structure is characterized by a steroidal skeleton with a spiroketal side chain. Chemically, it is (25S)-spirost-5-en-3β-ol and is a stereoisomer of the more well-known compound diosgenin [1] [2].

Natural Sources: this compound is found in several plant species, including [3] [1]:

  • Trigonella foenum-graecum (Fenugreek)
  • Asparagus officinalis
  • Dioscorea collettii
  • Agave species

Mechanisms of Action and Pharmacological Effects

Anticancer Activity

This compound demonstrates promising cytotoxic effects, particularly against specific cancer cell lines, by inducing programmed cell death through multiple pathways.

  • Cytotoxicity Across Cell Lines: The compound shows varying cytotoxic potency against different human cancer cell lines [3] [4].
  • Induction of Apoptosis: this compound triggers cell death by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [3] [1]. Key events include:
    • Mitochondrial Membrane Depolarization: A significant decrease in mitochondrial membrane potential, a hallmark of the intrinsic pathway [1].
    • Caspase Activation: Increased activity of initiator caspases (-8 and -9) and executioner caspases (-3/7) [1].
    • Oxidative Stress: Induction of reactive oxygen species (ROS) in cancer cells [1].
    • Gene Regulation: Strong upregulation of genes in the Tumor Necrosis Factor (TNF) receptor superfamily, including TNFRSF25, and genes like FADD and DEDD2 [3] [1].
  • Synergistic Effects: Research indicates that this compound's cytotoxic effect on gastric cancer cells (AGS) is significantly enhanced when used in combination with standard chemotherapeutic agents like oxaliplatin or capecitabine [3] [4].

The flow of these apoptotic mechanisms is summarized in the following pathway:

G cluster_Ext Extrinsic Pathway cluster_Int Intrinsic Pathway This compound This compound ExtrinsicPath Extrinsic Pathway Activation This compound->ExtrinsicPath IntrinsicPath Intrinsic Pathway Activation This compound->IntrinsicPath DeathReceptor Death Receptor Up-regulation (e.g., TNFRSF25) ExtrinsicPath->DeathReceptor Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Bid Bid Activation Caspase8->Bid Apoptosis Apoptosis Execution (Caspase-3/7 Activation) Caspase8->Apoptosis ROS ROS Production IntrinsicPath->ROS MMP Loss of Mitochondrial Membrane Potential IntrinsicPath->MMP ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase9->Apoptosis Bid->MMP

This compound induces apoptosis via both extrinsic and intrinsic pathways, culminating in caspase-3/7 activation. [3] [1]

Other Pharmacological Activities

Beyond its anticancer potential, this compound exhibits other notable biological activities:

  • Antidepressant-like Effects: In a mouse model of LPS-induced depression, this compound demonstrated antidepressant-like effects. The proposed mechanism involves the inhibition of endoplasmic reticulum (ER) stress via modulation of the PERK/eIF2α/ATF4/CHOP signaling pathway in the prefrontal cortex, suppression of microglial activation, and modulation of apoptosis-related proteins (increased Bcl-2, decreased caspase-3) [5].
  • Antioxidant Activity: this compound exhibits moderate in vitro antioxidant capacity as determined by standard assays [3].
  • Antimicrobial Activity: The compound shows weak, albeit detectable, antimicrobial effects. The strongest activity was observed against Staphylococcus aureus [3].
  • Liver X Receptor (LXR) Antagonism: this compound acts as an antagonist of the Liver X Receptor (LXR) in luciferase ligand assays. This activity is linked to its ability to inhibit triacylglyceride (TG) accumulation in HepG2 hepatocytes by suppressing the gene expression involved in fatty acid synthesis [2].

Quantitative Data Summary

The biological activities of this compound can be quantified as follows:

Biological Activity Assay/Model Result (IC₅₀ or Effective Concentration) Citation
Cytotoxicity (in vitro) AGS Gastric Cancer Cells IC₅₀ = 18.50 ± 1.24 µg/mL [3] [4]
SKOV-3 Ovarian Cancer Cells IC₅₀ = 23.90 ± 1.48 µg/mL [1]
HCT116 Colon Cancer Cells IC₅₀ > 60 µg/mL (approx. 55% viability at 60 µg/mL) [4]
Antioxidant Activity DPPH Assay IC₅₀ = 704.7 ± 5.9 µg/mL [3]
ABTS Assay IC₅₀ = 631.09 ± 3.51 µg/mL [3]
Anti-inflammatory Protein Denaturation Inhibition IC₅₀ = 1421.92 ± 6.06 µg/mL [3]
Antimicrobial Activity Staphylococcus aureus (MIC) 350 µg/mL [3]

Detailed Experimental Protocols

For researchers seeking to replicate or design studies on this compound, here is a summary of key methodologies from the literature.

Cytotoxicity and Apoptosis Assays
  • Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with this compound for 24-48 hours. MTT reagent is added and converted to formazan crystals by living cells. The crystals are dissolved, and absorbance is measured at 570 nm. Viability is calculated as a percentage of the control [3] [4].
  • Real-Time Cell Analysis (xCELLigence): This system uses microelectronic biosensors to monitor cell viability, proliferation, and morphology in real-time without labels. Cells are seeded in special E-Plates, and the cell index is continuously measured [1].
  • Apoptosis Detection (Flow Cytometry): After treatment, cells are stained with Annexin V-FITC and propidium iodide (PI). Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4].
  • Caspase Activity Measurement:
    • Luminometry: Caspase-Glo reagents are used. These pro-luminescent substrates contain a caspase-specific peptide sequence. Caspase cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity [1].
    • Flow Cytometry: Cells can be stained with fluorochrome-labeled inhibitors of caspases (FLICA) that bind to active caspase enzymes [1].
Analysis of Apoptotic Mechanisms
  • Mitochondrial Membrane Potential (MMP): Cells are stained with a fluorescent dye (e.g., JC-1) that exhibits potential-dependent accumulation in mitochondria. depolarization is indicated by a shift in fluorescence from red to green, which is detectable by flow cytometry [1].
  • Reactive Oxygen Species (ROS) Detection: Cells are loaded with a fluorescent ROS-sensitive probe (e.g., H2DCFDA). The level of intracellular ROS is measured by the intensity of fluorescence via flow cytometry [1].
  • Gene Expression Analysis (RT-PCR): Total RNA is extracted from treated cells and reverse transcribed into cDNA. The cDNA is amplified using gene-specific primers in a real-time PCR machine. The relative expression of target genes is normalized to housekeeping genes and calculated using methods like 2^(-ΔΔCt) [3] [1].
Antioxidant and Antimicrobial Assays
  • DPPH/ABTS Assays: These are colorimetric assays. The antioxidant capacity of this compound is measured by its ability to scavenge the stable DPPH or ABTS radicals, leading to a loss of absorbance measured at 517 nm or 734 nm, respectively [3].
  • Antimicrobial Testing (MIC Determination): The minimum inhibitory concentration is determined using broth microdilution methods. Bacteria are incubated in serial dilutions of this compound, and the lowest concentration that prevents visible growth is recorded as the MIC [3].

Conclusion

This compound is a steroidal saponin with a multifaceted pharmacological profile, most notably demonstrating pro-apoptotic activity against cancer cells by engaging both intrinsic and extrinsic pathways. Its synergistic effects with chemotherapy drugs and its additional antidepressant, antioxidant, and antimicrobial properties make it a compelling candidate for further research. Future studies should focus on in vivo validation of its efficacy and safety, detailed structure-activity relationship (SAR) analysis, and exploration of its potential in combination therapies.

References

Comprehensive Application Notes and Protocols for Yamogenin Extraction, Analysis, and Bioactivity Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Yamogenin

This compound ((25S)-spirost-5-en-3β-ol) is a steroidal sapogenin of significant pharmacological interest, functioning as a key precursor for steroid synthesis and exhibiting promising antitumor properties. As a stereoisomer of the more widely studied diosgenin, this compound presents unique challenges and opportunities in extraction, analysis, and application development. This spirostane saponin aglycone is found in several plant species, including Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, and various Agave species [1] [2]. The compound has recently garnered increased scientific attention due to its diverse pharmacological activities, particularly its anticancer properties against various cell lines, including gastric, ovarian, and colon cancers [1] [2] [3].

The structural similarity between this compound and diosgenin (differing only in the configuration at C-25) suggests potential for similar industrial applications while maintaining distinct biological profiles. Recent in vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against human cancer cells, with IC₅₀ values ranging from 18.50 ± 1.24 µg/mL in gastric cancer (AGS) cells to 23.90 ± 1.48 µg/mL in ovarian cancer (SKOV-3) cells [1] [2]. These findings, coupled with its antioxidant and antimicrobial properties, position this compound as a compelling candidate for pharmaceutical development and nutraceutical applications.

Extraction Techniques for this compound

The efficient extraction of this compound from plant matrices requires careful consideration of both the source material and methodology. Extraction techniques can be broadly categorized into conventional and modern approaches, each with distinct advantages and limitations in terms of efficiency, yield, scalability, and environmental impact.

Conventional Extraction Methods

Soxhlet extraction and maceration represent the traditional approaches for recovering bioactive compounds from plant materials. Soxhlet extraction employs continuous washing with hot solvent, typically ethanol, methanol, or chloroform, over extended periods (typically 6-24 hours). This method provides excellent compound-solvent contact but may lead to thermal degradation of heat-sensitive compounds and requires substantial solvent volumes [4]. Maceration involves steeping plant material in solvent at room temperature with periodic agitation, a simpler approach that avoids thermal stress but often yields lower extraction efficiency and requires longer processing times [4].

The choice of solvent significantly impacts this compound recovery due to its moderate polarity. Ethanol and methanol are commonly used, with ethanol generally preferred for its lower toxicity and better environmental profile. Solvent-to-material ratio, particle size of the plant material, and extraction duration are critical parameters that must be optimized for each plant source [4].

Modern Extraction Techniques

Advanced extraction technologies have emerged to address limitations of conventional methods, offering improved efficiency, reduced solvent consumption, and shorter processing times.

Table 1: Comparison of Modern Extraction Techniques for this compound

Technique Principle Optimal Conditions Advantages Limitations
Microwave-Assisted Extraction (MAE) Dielectric heating causing cell rupture 100-500W, 5-30 min, ethanol-water mixtures [4] Rapid, reduced solvent, higher yields Non-uniform heating, equipment cost
Ultrasound-Assisted Extraction (UAE) Cavitation-induced cell disruption 20-100kHz, 10-60°C, 5-60 min [4] Low temperature, energy efficient Scale-up challenges, probe degradation
Supercritical Fluid Extraction (SFE) Supercritical CO₂ as solvent 40-70°C, 150-450 bar, co-solvents [4] Solvent-free, selective, clean extracts High capital cost, pressure dependence
Pressurized Liquid Extraction (PLE) High pressure and temperature 100-200°C, 50-200 bar, short cycles [5] Fast, automated, low solvent Thermal degradation risk

Microwave-assisted extraction (MAE) utilizes electromagnetic radiation to generate heat within plant cells, creating internal pressure that ruptures cell walls and enhances compound release. MAE has demonstrated particular effectiveness for this compound extraction from fenugreek seeds, with response surface methodology identified as a valuable tool for optimizing critical parameters including microwave power, extraction time, and solvent composition [4].

Ultrasound-assisted extraction (UAE) employs high-frequency sound waves to generate cavitation bubbles in the solvent medium. The implosion of these bubbles produces localized high temperatures and pressures that disrupt plant cell walls, facilitating this compound release into the solvent. UAE offers advantages of low operating temperatures (preserving heat-sensitive compounds), reduced extraction times, and compatibility with various solvent systems [4].

Supercritical fluid extraction (SFE), typically using carbon dioxide as the supercritical fluid, provides an environmentally friendly alternative to organic solvents. The tunable solvating power of supercritical CO₂ by pressure and temperature variation allows selective extraction of this compound. The addition of polar co-solvents like ethanol or methanol can significantly enhance this compound recovery due to its moderate polarity [4].

Quantitative Extraction Data

Table 2: Extraction Efficiency and Yield Parameters for Different Methods

Plant Source Extraction Method Solvent System Yield Range Key Efficiency Parameters
Fenugreek Seeds Soxhlet Ethanol, methanol, chloroform 0.2-0.9% diosgenin [4] Temperature, time, solvent polarity
Fenugreek Seeds MAE Ethanol-water 3.2% total extract [4] Power, time, solid-liquid ratio
Dioscorea species Acid hydrolysis + resin Ethanol, petroleum ether 1.19-3.0% [6] Acid concentration, hydrolysis time
Dioscorea quinqueloba Ethanol maceration Ethanol 3.2±0.2% [7] Extraction duration, particle size

Analysis, Purification, and Detection Methods

Following extraction, this compound requires careful purification and accurate quantification to ensure compound quality and enable pharmacological evaluation.

Purification Techniques

Solid-phase extraction (SPE) using carbon-based cartridges has proven effective for purifying this compound from complex plant extracts. An established protocol involves successive washing with methanol and 35% chloroform/methanol (v/v), followed by target compound elution with 80% chloroform/methanol (v/v), achieving recovery rates of 89.3-117.4% without significant ion suppression [8].

Column chromatography remains a fundamental purification method, with both traditional silica gel and resin-based columns employed. An improved column-chromatographic method for quantitative isolation of this compound from plant crude extracts has been developed as a preliminary step for infrared spectrophotometric determination [9]. For industrial-scale applications, resin chromatography offers advantages including reusability and reduced waste generation, with one patent describing water washing of 0.8-1.5 column volumes followed by 95% ethanol elution [6].

Detection and Quantification Methods

High-performance liquid chromatography (HPLC) coupled with various detectors is the most widely used analytical technique for this compound quantification. The choice of detector depends on the required sensitivity and specificity, with mass spectrometric detection (LC-MS/MS) offering the highest sensitivity for complex matrices [10] [8].

Gas chromatography-mass spectrometry (GC-MS) provides excellent separation efficiency and detection sensitivity for this compound, particularly for quality control applications. This technique requires sample derivatization to increase volatility but offers superior resolution for complex mixtures [4].

Thin-layer chromatography (TLC) serves as a rapid, cost-effective qualitative method for initial screening of this compound-containing fractions. When combined with densitometric analysis, TLC can also provide semi-quantitative data [4].

Table 3: Analytical Techniques for this compound Detection and Quantification

Analytical Method Detection System Sensitivity Range Applications Advantages
HPLC-UV/ELSD UV (210-254 nm) / Evaporative Light Scattering Moderate Quality control, purity assessment Robust, widely available
LC-ESI-MS/MS Electrospray ionization tandem mass spectrometry High (ng/mL) Bioavailability, pharmacokinetics High specificity and sensitivity
GC-MS Electron impact mass spectrometry High Plant profiling, metabolic studies Excellent separation, spectral libraries
TLC-Densitometry Visible/UV densitometry Low to moderate Rapid screening, purity check Low cost, high throughput

Experimental Protocols

Microwave-Assisted Extraction of this compound from Fenugreek Seeds

Principle: This protocol utilizes microwave energy to rapidly heat the plant material-solvent system, causing rupture of plant cells and enhancing the release of this compound into the solvent medium [4].

Materials and Equipment:

  • Fenugreek seeds (Trigonella foenum-graecum)
  • Ethanol (analytical grade)
  • Deionized water
  • Microwave-assisted extraction system with temperature control
  • Vacuum filtration setup
  • Rotary evaporator
  • Analytical balance
  • Sieves (various mesh sizes)

Procedure:

  • Sample Preparation: Grind fenugreek seeds to a fine powder (100 mesh size). Determine and record moisture content by drying a representative sample at 60°C under vacuum for 10 hours.
  • Solvent Preparation: Prepare ethanol-water mixture (80:20 v/v) as extraction solvent.
  • Extraction: Weigh 10.0 g of fenugreek powder and transfer to the microwave extraction vessel. Add 200 mL of ethanol-water solvent (solid-to-liquid ratio 1:20). Set microwave power to 400W and extraction temperature to 60°C. Extract for 15 minutes with continuous stirring.
  • Separation: After extraction, cool the mixture to room temperature. Separate the supernatant by vacuum filtration through Whatman No. 1 filter paper.
  • Concentration: Concentrate the extract under reduced pressure at 45°C using a rotary evaporator.
  • Yield Determination: Transfer the concentrated extract to a pre-weighed vial and dry to constant weight under nitrogen stream. Calculate extraction yield based on initial plant material mass.

Optimization Notes:

  • Critical parameters for optimization include microwave power (100-500W), extraction time (5-30 minutes), and solvent composition (ethanol concentration 50-100%).
  • Response surface methodology (RSM) with central composite design is recommended for systematic optimization [4].
Ultrasound-Assisted Extraction of this compound from Dioscorea Species

Principle: Ultrasound waves generate cavitation bubbles in the solvent, creating localized high temperatures and pressures that disrupt plant cell walls and enhance mass transfer of this compound into the solvent [4].

Materials and Equipment:

  • Dried, powdered Dioscorea rhizomes
  • Ethanol (pharmaceutical grade)
  • Ultrasonic bath or probe system with temperature control
  • Filtration apparatus
  • Rotary evaporator
  • Desiccator

Procedure:

  • Sample Preparation: Peel and slice fresh Dioscorea rhizomes into thin sections (<0.5 cm thickness). Dry in a hot air oven at 40°C for 24 hours. Grind to a fine powder (100 mesh) using a laboratory mill.
  • Extraction: Weigh 20.0 g of dried powder into an Erlenmeyer flask. Add 400 mL of 95% ethanol (solid-to-liquid ratio 1:20). Place the flask in an ultrasonic bath maintained at 50°C. Extract for 45 minutes at 40 kHz frequency.
  • Phase Separation: After sonication, allow the mixture to cool to room temperature. Filter through a Büchner funnel with Whatman No. 1 filter paper under vacuum.
  • Solvent Removal: Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator until approximately 10% of the original volume remains.
  • Purification: Transfer the concentrate to a resin chromatography column. Wash with 1.2 column volumes of deionized water followed by elution with 95% ethanol. Collect the ethanol fraction containing this compound [6].
  • Hydrolysis (if needed): For total sapogenin content, hydrolyze the extract with 2M HCl in ethanol (1:1) under reflux for 3 hours. Neutralize with NaOH after hydrolysis.
  • Crystallization: Concentrate the eluate and add petroleum ether for crystallization. Collect crystals by filtration and dry in a desiccator.

Validation:

  • Purity should be determined by HPLC (>95% for pharmaceutical applications) [6].
  • Yield should be calculated based on initial dry plant material weight.

Visualization of Experimental Workflows and Biological Pathways

This compound Extraction and Analysis Workflow

The following diagram illustrates the comprehensive workflow from plant material to purified this compound, including key steps in extraction, purification, and analysis:

G cluster_extraction Extraction Methods cluster_purification Purification Techniques cluster_analysis Analytical Methods Start Plant Material (Fenugreek/Dioscorea) P1 Sample Preparation (Drying, Grinding, Sieving) Start->P1 P2 Extraction Method P1->P2 MAE Microwave-Assisted Extraction P2->MAE Rapid High yield UAE Ultrasound-Assisted Extraction P2->UAE Low temp Energy efficient SFE Supercritical Fluid Extraction P2->SFE Green method Selective CONV Conventional Methods (Soxhlet/Maceration) P2->CONV Simple Established P3 Preliminary Filtration P4 Concentration (Rotary Evaporation) P3->P4 P5 Purification P4->P5 SPE Solid-Phase Extraction P5->SPE COL Column Chromatography P5->COL RES Resin Chromatography P5->RES P6 Analysis & Quantification HPLC HPLC-UV/ELSD/MS P6->HPLC GC GC-MS P6->GC TLC TLC P6->TLC End Pure this compound MAE->P3 UAE->P3 SFE->P3 CONV->P3 SPE->P6 COL->P6 RES->P6 HPLC->End GC->End TLC->End

Proposed Mechanism of this compound-Induced Apoptosis in Cancer Cells

The following diagram illustrates the molecular mechanisms through which this compound triggers apoptosis in cancer cells, based on recent in vitro studies:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Phase This compound This compound TNF TNF Receptor Superfamily Upregulation This compound->TNF ROS ROS Generation This compound->ROS FADD FADD Recruitment TNF->FADD DEDD DEDD2 Activation FADD->DEDD Casp8 Caspase-8 Activation DEDD->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Bid Bid Cleavage Casp8->Bid Bid Activation MMP Mitochondrial Membrane Depolarization ROS->MMP CytC Cytochrome C Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp9->Casp37 DNA DNA Fragmentation Casp37->DNA Bid->MMP Amplification Loop Apoptosis Apoptosis DNA->Apoptosis

Conclusion

These application notes provide comprehensive methodologies for this compound extraction, analysis, and bioactivity evaluation. The optimized extraction protocols leveraging modern techniques like MAE and UAE significantly improve efficiency and yield compared to conventional methods. The detailed experimental procedures and analytical workflows offer researchers robust tools for compound isolation and characterization. Furthermore, the elucidated mechanisms of action against cancer cells provide valuable insights for pharmaceutical development. As research continues to uncover the full therapeutic potential of this compound, these protocols will serve as essential resources for scientists pursuing this promising natural product in drug discovery and development programs.

References

yamogenin isolation protocol Trigonella foenum-graecum

Author: Smolecule Technical Support Team. Date: February 2026

What is Known About Yamogenin in Fenugreek

The search results confirm that this compound is a key bioactive compound in fenugreek. The information below summarizes its characteristics and co-occurring compounds, which are essential background for developing an isolation strategy.

Aspect Description
Chemical Class Spirostane-type steroidal saponin aglycone (non-sugar portion) [1].
Presence Found in fenugreek seeds, leaves, and stems [2] [3].
Key Feature Stereoisomer of diosgenin (a well-studied sapogenin) [1].
Common Co-compounds Diosgenin, tigogenin, this compound, flavonoids (e.g., vitexin, isovitexin), alkaloids (e.g., trigonelline) [2] [3].

Suggested Isolation Strategy and Analytical Techniques

While a direct protocol is unavailable, the literature mentions standard techniques used for isolating similar steroidal sapogenins from fenugreek. The workflow below outlines a logical approach based on these methods.

G Start Fenugreek Plant Material (Seeds, Leaves) P1 1. Defatting (Wash with non-polar solvent e.g., Hexane or Petroleum Ether) Start->P1 P2 2. Extraction (Use polar solvent e.g., Methanol or Ethanol via Soxhlet or Maceration) P1->P2 P3 3. Hydrolysis (Acid or Base hydrolysis to convert saponins to aglycones) P2->P3 P4 4. Partitioning (Extract with organic solvent e.g., Ethyl Acetate or Chloroform) P3->P4 P5 5. Crude Sapogenin Mixture P4->P5 A1 6. Preliminary Analysis (TLC or HPTLC) P5->A1 A2 7. Compound Separation (Column Chromatography, e.g., Silica Gel) A1->A2 A3 8. Advanced Separation (Prep-HPLC or MPLC) A2->A3 A4 9. Structure Elucidation (LC-MS, NMR, FT-IR) A3->A4 End Isolated & Identified This compound A4->End

Key Experimental Details

The techniques listed in the workflow are standard, but some specifics can be inferred from the search results:

  • Extraction & Hydrolysis: The process typically involves extracting plant material with a polar solvent like methanol to get saponins, followed by acid hydrolysis to break the sugar bonds and release the aglycone (e.g., this compound) [2]. The resulting crude sapogenin mixture contains this compound along with diosgenin and tigogenin.
  • Separation & Analysis:
    • Chromatography: Techniques like column chromatography on silica gel are fundamental for separating the complex sapogenin mixture [2]. For higher resolution, preparative High-Performance Liquid Chromatography (Prep-HPLC) is highly effective [2].
    • Identification & Purity: The search results specifically mention the use of Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared Spectroscopy (FT-IR) for analyzing the chemical composition and bonding in fenugreek seed oil extracts [2]. For final structure confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are essential.

References

yamogenin solubility and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage, Handling, and Solubility

Proper storage and handling are crucial for maintaining yamogenin stability and experimental reproducibility.

Storage Conditions

  • Powder Form: Store at -20°C; stable for 3 years from receipt when kept in a tightly sealed container in a cool, well-ventilated area [1] [2] [3].
  • Solvent Stock Solutions: Store at -80°C for up to 6 months or at -20°C for 1 month [1] [2].

Solubility Profile this compound has a very specific and limited solubility profile, which is a critical consideration for experimental design [3].

Solvent Solubility Notes
Ethanol 8 mg/mL (approx. 19.3 mM) Suitable for preparing stock solutions [3].
DMSO Insoluble Moisture-absorbing (hygroscopic) DMSO further reduces solubility; use fresh, anhydrous DMSO if attempting to dissolve [3].
Water Insoluble Not suitable for direct aqueous preparation [3].

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol is used to evaluate the cytotoxic effect of this compound on cancer cells, based on studies using gastric cancer (AGS) and other cell lines [4].

Workflow Diagram

Start Start MTT Assay Plate Plate Cells in 96-well Plate (e.g., 5,000-10,000 cells/well) Start->Plate Treat Treat with this compound (Incubate 24-72h) Plate->Treat Add Add MTT Reagent (Incubate 2-4h) Treat->Add Solubilize Solubilize Formazan Crystals (Add DMSO) Add->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data Calculate IC50 Measure->Analyze

Materials and Reagents

  • Cell line of interest (e.g., AGS gastric cancer cells)
  • This compound stock solution in ethanol (e.g., 8 mg/mL)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Phosphate Buffered Saline (PBS)
  • Dimethyl Sulfoxide (DMSO)
  • 96-well cell culture plate
  • CO₂ incubator
  • Microplate reader

Procedure

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator [4].
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the ethanol stock solution. The final concentration of ethanol in the medium should not exceed 0.5% (v/v). Add 100 µL of each dilution to the wells. Include vehicle control (medium with 0.5% ethanol) and blank control (medium only). Incubate for 24-72 hours [4].
  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C [4].
  • Formazan Solubilization: Carefully remove the medium and MTT solution. Add 100 µL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate gently for 10 minutes [4].
  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Subtract the background absorbance of the blank control [4].
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (half-maximal inhibitory concentration) can be determined using non-linear regression analysis. For AGS cells, the reported IC₅₀ is 18.50 ± 1.24 µg/mL [4].
Apoptosis Mechanism Analysis

This protocol outlines the key steps to investigate the apoptotic pathways induced by this compound, integrating analyses of mitochondrial membrane potential, ROS production, and caspase activity [5] [4].

Apoptosis Signaling Pathway

Y This compound Treatment Extrinsic Extrinsic Pathway Activation Y->Extrinsic Intrinsic Intrinsic Pathway Activation Y->Intrinsic Casp8 Caspase-8 Activation Extrinsic->Casp8 MMP Mitochondrial Membrane Depolarization (ΔΨm) Intrinsic->MMP ROS ROS Production Intrinsic->ROS Bid Bid Cleavage (tBid) Casp8->Bid via FADD/DEDD2 Casp3 Caspase-3/7 Activation Casp8->Casp3 Bid->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 Apop Apoptosis Execution (Chromatin Condensation, DNA Fragmentation) Casp3->Apop

Key Experimental Steps

  • Mitochondrial Membrane Potential (MMP) Assessment: Use JC-1 or similar fluorescent dye and analyze by flow cytometry. This compound (50 µg/mL) significantly increases the population of depolarized cells [5].
  • Reactive Oxygen Species (ROS) Detection: Employ CM-H₂DCFDA or similar fluorescent probe and analyze by flow cytometry. This compound (50-70 µg/mL) can induce a more than two-fold increase in ROS levels [5] [4].
  • Caspase Activity Measurement: Use luminescent or colorimetric caspase assay kits to measure the activity of initiator caspases (-8, -9) and executioner caspases (-3/7). This compound treatment activates these caspases [5] [4].
  • Gene Expression Analysis: Perform RT-PCR to analyze mRNA levels of genes involved in apoptosis. This compound significantly upregulates the expression of TNFRSF25, FADD, and DEDD2 [5] [4].

Conclusion

This compound is a steroidal saponin with significant research potential, particularly in oncology for inducing apoptosis in cancer cells. Successful experimentation requires careful attention to its specific solubility profile and strict adherence to storage conditions to ensure compound stability. The provided protocols for cytotoxicity and apoptosis analysis offer a reliable foundation for exploring its biological activities.

References

Application Notes and Protocols: Yamogenin-Induced Apoptosis in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Yamogenin, a steroidal saponin and stereoisomer of diosgenin, is found in several plant species including Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, and Agave species [1] [2]. Recent investigations have revealed its significant antitumor properties across various cancer cell lines, primarily through the induction of apoptosis via both intrinsic and extrinsic pathways [1] [3] [2]. These application notes consolidate the experimental protocols and mechanistic insights for researchers studying its potential in cancer drug development.

Mechanism of Action

This compound induces apoptosis through a coordinated dual-pathway activation involving both mitochondrial (intrinsic) and death receptor (extrinsic) apoptotic signaling cascades.

Key Apoptotic Pathways Activated by this compound

The diagram below illustrates the coordinated molecular mechanisms of this compound-induced apoptosis:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound TNF_Family TNF Receptor Superfamily Upregulation (TNF, TNFRSF10B, TNFRSF25) This compound->TNF_Family ROS ROS Production (2.5-2.7x increase) This compound->ROS FADD_DEDD2 FADD & DEDD2 Upregulation TNF_Family->FADD_DEDD2 Caspase8 Caspase-8 Activation FADD_DEDD2->Caspase8 Bid Bid Activation Caspase8->Bid MMP Mitochondrial Membrane Depolarization ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Bid->Caspase37 Apoptosis Apoptosis Execution (Chromatin Condensation, DNA Fragmentation) Caspase37->Apoptosis

Gene Expression Regulation

This compound significantly upregulates key apoptotic genes at the mRNA level. The most pronounced effects are observed in genes encoding death receptors and adaptor proteins [1] [2]:

  • TNF Receptor Superfamily: TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, TNFRSF25
  • Death Domain Proteins: FADD (Fas Associated via Death Domain)
  • Effector Proteins: DEDD2 (Death Effector Domain Containing 2)

This gene expression profile provides a molecular foundation for the robust activation of the extrinsic apoptotic pathway observed in this compound-treated cells.

Quantitative Cytotoxicity Profile

IC50 Values Across Cancer Cell Lines

The table below summarizes the concentration-dependent cytotoxic effects of this compound across various human cancer cell lines:

Cell Line Cancer Type IC50 Value (μg/mL) Assay Method Exposure Time Reference
SKOV-3 Ovarian Cancer 23.90 ± 1.48 xCELLigence System 24 h [1]
AGS Gastric Adenocarcinoma 18.50 ± 1.24 MTT Assay 24 h [2]
HCT116 Colon Cancer ~60 (approx. 40% viability at 60 μg/mL) MTT Assay 24 h [2]
HaCaT Non-Cancer Keratinocytes 16.40 ± 1.41 xCELLigence System 24 h [1]
Combination Therapy Efficacy

This compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents against AGS gastric cancer cells [2]:

Treatment IC50 Value (μg/mL) Enhancement Factor
This compound Alone 18.50 ± 1.24 -
This compound + Oxaliplatin 10.64 ± 0.18 1.74×
This compound + Capecitabine 13.09 ± 1.83 1.41×

Experimental Protocols

Cell Viability Assessment (xCELLigence System)

Purpose: Real-time, label-free monitoring of cell viability and proliferation [1] [3].

Materials:

  • RTCA (Real-Time Cell Analyzer) xCELLigence system
  • SKOV-3, AGS, or other cancer cell lines
  • This compound stock solution (in ethanol or DMSO)
  • Cell culture medium and supplements

Procedure:

  • Seed cells into E-plates at optimal density (e.g., 5,000-10,000 cells/well)
  • Monitor cell index every 30 minutes for 24 hours post-treatment
  • Treat cells with this compound concentrations (0-70 μg/mL)
  • Include vehicle control (0.7% ethanol or equivalent DMSO)
  • Calculate IC50 values using RTCA software

Key Parameters:

  • Cell index reflects cell viability, morphology, and adhesion
  • Continuous monitoring enables detection of early cytotoxic effects
Apoptosis Analysis via Flow Cytometry

Purpose: Quantification of apoptotic and dead cell populations [2].

Materials:

  • Flow cytometer with appropriate filters
  • Annexin V-FITC/PI apoptosis detection kit
  • Binding buffer
  • This compound-treated cells (10-60 μg/mL for 24h)

Procedure:

  • Harvest cells after 24-hour this compound treatment
  • Wash twice with cold PBS
  • Resuspend in binding buffer at 1×10⁶ cells/mL
  • Add Annexin V-FITC and propidium iodide (PI)
  • Incubate for 15 minutes in dark at room temperature
  • Analyze within 1 hour using flow cytometry

Data Interpretation:

  • Annexin V⁻/PI⁻: Viable cells
  • Annexin V⁺/PI⁻: Early apoptotic cells
  • Annexin V⁺/PI⁺: Late apoptotic cells
  • Annexin V⁻/PI⁺: Necrotic cells
Mitochondrial Membrane Potential (MMP) Assessment

Purpose: Measure mitochondrial membrane depolarization as an indicator of intrinsic apoptosis pathway activation [1].

Materials:

  • JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
  • Flow cytometer with 488 nm excitation
  • This compound-treated cells (10-70 μg/mL for 24h)

Procedure:

  • Harvest treated cells and wash with PBS
  • Incubate with JC-1 dye (2 μM) for 20 minutes at 37°C
  • Wash twice with PBS to remove excess dye
  • Analyze immediately by flow cytometry
  • Use 488 nm excitation, measure emissions at 530 nm (monomeric form) and 590 nm (J-aggregate form)

Data Analysis:

  • Calculate ratio of J-aggregate (red) to monomer (green) fluorescence
  • Decreased ratio indicates mitochondrial membrane depolarization
  • Express results as percentage of depolarized cells
Caspase Activity Measurement

Purpose: Quantify activation of initiator and executioner caspases [1] [2].

Materials:

  • Caspase-Glo 3/7, 8, or 9 Assay Systems (luminescent)
  • White-walled 96-well plates
  • Luminometer
  • This compound-treated cells (30-100 μg/mL for 5-24h)

Procedure:

  • Seed cells in white-walled 96-well plates
  • Treat with this compound for appropriate duration
  • Equilibrate plates and Caspase-Glo reagents to room temperature
  • Add Caspase-Glo reagent to each well
  • Mix contents gently using a plate shaker for 30 seconds
  • Incubate at room temperature for 1-3 hours
  • Measure luminescence using a plate-reading luminometer

Data Interpretation:

  • Luminescence values directly proportional to caspase activity
  • Normalize to vehicle control-treated cells
  • Report as fold-increase over control
Gene Expression Analysis (RT-PCR)

Purpose: Evaluate mRNA expression of apoptosis-related genes [1] [2].

Materials:

  • TaqMan Array 96-well Human Apoptosis Plate (ThermoFisher Scientific)
  • RNA isolation kit
  • High-Capacity cDNA Reverse Transcription Kit
  • Real-time PCR system
  • This compound-treated cells (IC50 concentration for 24h)

Procedure:

  • Extract total RNA from treated cells
  • Quantify RNA purity and concentration (A260/A280 ratio)
  • Reverse transcribe to cDNA using High-Capacity cDNA kit
  • Load cDNA into TaqMan Array plates
  • Run real-time PCR according to manufacturer's protocol
  • Analyze using ΔΔCt method with housekeeping genes for normalization

Key Targets:

  • Death receptors: TNFRSF10B, TNFRSF25
  • Adaptor proteins: FADD, DEDD2
  • Effector caspases: CASP3, CASP7

Research Applications and Future Directions

Potential Research Applications
  • Combination Therapy Development: this compound shows enhanced efficacy when combined with oxaliplatin or capecitabine, suggesting potential for combination regimens [2]
  • Drug Resistance Studies: The multi-pathway apoptotic induction may help overcome resistance to single-pathway targeted therapies
  • Natural Product Drug Discovery: As a stereoisomer of the well-characterized diosgenin, this compound provides insights into structure-activity relationships of steroidal saponins [1]
Limitations and Considerations
  • Differential Selectivity: this compound may exhibit cytotoxic effects on some non-cancer cells (e.g., HaCaT keratinocytes), requiring careful assessment of therapeutic window [1]
  • Mechanistic Depth: While key pathways are identified, precise molecular targets upstream of gene expression changes require further elucidation
  • In Vivo Validation: Current data are primarily in vitro; animal model studies are needed to confirm efficacy and safety profiles

Conclusion

This compound represents a promising natural product-derived compound with demonstrated efficacy in inducing apoptosis across multiple cancer cell lines. Its unique ability to concurrently activate both intrinsic and extrinsic apoptotic pathways, coupled with its synergistic effects with conventional chemotherapeutics, positions it as a valuable candidate for further anticancer drug development. The protocols outlined herein provide researchers with standardized methodologies to further investigate its mechanism and potential applications.

References

Application Notes and Protocols: Yamogenin for Anti-Hyperlipidemic Application in Hepatocytes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Hyperlipidemia, a metabolic disorder characterized by abnormally elevated levels of cholesterol (TC) and triglycerides (TGs) in the blood, poses a significant threat to global public health by increasing the risk of cardiovascular diseases, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). The disorder arises from complex pathophysiological processes involving dysregulated lipid synthesis, uptake, transport, and excretion. Current pharmacotherapies, such as statins and fibrates,, while effective, are associated with adverse effects, driving the search for safer, naturally derived alternatives. Yamogenin, a plant-derived steroidal saponin found in fenugreek (Trigonella foenum-graecum), Solanum incanum, and other species, has emerged as a promising candidate for the prevention and treatment of hyperlipidemia and its hepatic complications. These application notes consolidate current research findings into structured data and detailed experimental protocols to support researchers and drug development professionals in evaluating this compound's anti-hyperlipidemic efficacy and mechanism of action in hepatocyte models.

Mechanism of Action

This compound exerts its anti-hyperlipidemic effects primarily through the modulation of key transcriptional regulators and enzymes involved in hepatic lipogenesis. The compound effectively reduces intracellular lipid accumulation by targeting the liver X receptor (LXR) and its downstream signaling cascade.

  • LXR Antagonism: this compound functions as an antagonist of LXR, a nuclear receptor that promotes lipogenesis when activated. By antagonizing LXR activation, this compound suppresses the expression of lipogenic genes [1].
  • Suppression of Lipogenic Genes: The inhibition of LXR leads to the downregulation of its key downstream targets. This includes the transcription factor sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid synthesis, and its target enzyme, fatty acid synthase (FASN), which is responsible for the de novo synthesis of fatty acids [1]. The reduction in SREBP-1c and FASN mRNA expression results in decreased synthesis of fatty acids and triglycerides, thereby reducing lipid accumulation in hepatocytes [1] [2].

The accompanying diagram illustrates this primary signaling pathway and the experimental workflow used to investigate it.

G cluster_pathway Proposed this compound Mechanism in Hepatocytes cluster_workflow Key Experimental Validation Workflow LXR LXR Agonist (e.g., T0901713) LXR_Receptor LXR Receptor LXR->LXR_Receptor Activates SREBP1c SREBP-1c (Transcription Factor) LXR_Receptor->SREBP1c Promotes Transcription This compound This compound This compound->LXR_Receptor Antagonizes FASN FASN Gene (Fatty Acid Synthase) SREBP1c->FASN Promotes Transcription LipidAccumulation Reduced Lipid Accumulation FASN->LipidAccumulation Drives CellModel In Vitro Hepatocyte Model (HepG2 Cells) Treatment Treatment: This compound ± LXR Agonist CellModel->Treatment TGAssay TG Accumulation Assay Treatment->TGAssay qPCR qRT-PCR Analysis (SREBP-1c, FASN mRNA) Treatment->qPCR Luciferase Luciferase Reporter Assay (LXR Activity) Treatment->Luciferase

Quantitative Data Summary

The anti-hyperlipidemic effects of this compound and the related compound diosgenin have been quantified in various experimental models. The data below summarize key findings on efficacy, gene expression, and cytotoxicity.

Table 1: Efficacy and Gene Expression Data of this compound and Analogue

Compound Experimental Model Key Efficacy Findings Impact on Gene Expression Source
This compound HepG2 hepatocytes Inhibited TG accumulation; effects blunted by LXR agonist T0901713 [1]. Suppressed mRNA expression of FASN and SREBP-1c [1]. [1]
Diosgenin HFD-induced obese mice (80 mg/kg, 6 weeks) Alleviated body weight gain, improved lipid profile, reduced hepatosteatosis [2]. Downregulated two-fold increase in SREBP-1c and FASN gene expression [2]. [2]

Table 2: Cytotoxicity and Bioactivity Profile of this compound

Assay Type Cell Line / Assay System Result / IC50 Value Interpretation & Significance Source
Cytotoxicity Gastric cancer (AGS) cells 18.50 ± 1.24 µg/mL [3] Demonstrates potent anticancer activity, relevant for therapeutic index [3]. [3]
Cytotoxicity Colon cancer (HCT116) cells ~55% viability at 60 µg/mL [3] Moderate cytotoxic effect [3]. [3]
Cytotoxicity Human normal fibroblasts >90% viability at 5-60 µg/mL [3] Suggests selective cytotoxicity against cancer cells [3]. [3]
Antioxidant DPPH assay 704.7 ± 5.9 µg/mL [3] Moderate direct antioxidant activity [3]. [3]
Antioxidant ABTS assay 631.09 ± 3.51 µg/mL [3] Moderate direct antioxidant activity [3]. [3]

Detailed Experimental Protocols

In Vitro Protocol: Assessing Anti-lipogenic Effects in HepG2 Hepatocytes

This protocol details the procedure for investigating the effects of this compound on triglyceride accumulation and lipogenic gene expression in a human hepatocyte model [1].

4.1.1 Materials
  • Cell Line: Human hepatoma HepG2 cells.
  • Test Compound: this compound (e.g., purchased from Sigma-Aldrich, ≥98% purity). Prepare a stock solution in DMSO and dilute with culture medium immediately before use. The final DMSO concentration should not exceed 0.5% (v/v).
  • Controls: Include a vehicle control (0.5% DMSO) and a positive control for LXR activation (e.g., 1 µM T0901713).
  • Culture Reagents: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Assay Kits: Triglyceride quantification kit (colorimetric).
  • qRT-PCR Reagents: RNA extraction kit (e.g., BIOLINE TRIsure), cDNA synthesis kit (e.g., BIOLINE SensiFast), SYBR Green qPCR master mix (e.g., SensiFAST SYBR No-ROX).
4.1.2 Procedure
  • Cell Seeding and Culture: Seed HepG2 cells in appropriate culture plates (e.g., 12-well plate for TG assay, 6-well plate for RNA) at a density of 1-2 x 10⁵ cells per well. Incubate at 37°C in a 5% CO₂ atmosphere until they reach 70-80% confluence.
  • Treatment:
    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 5, 10, 20, 40 µM) for 24-48 hours.
    • Mechanistic Study: To confirm LXR involvement, pre-treat or co-treat cells with this compound (e.g., 20 µM) and the LXR agonist T0901713 (1 µM) for 24 hours.
  • Triglyceride Accumulation Assay:
    • After treatment, wash cells with PBS.
    • Lyse cells with a mild lysis buffer.
    • Centrifuge lysates and collect the supernatant.
    • Measure TG content in the supernatant using a commercial kit according to the manufacturer's instructions. Normalize TG levels to total cellular protein content.
  • RNA Extraction and qRT-PCR:
    • Extract total RNA from treated cells using the TRIsure kit.
    • Synthesize cDNA from 1 µg of total RNA using the SensiFast cDNA synthesis kit.
    • Perform qPCR using SYBR Green master mix and primers for SREBP-1c and FASN. Use β-actin as a housekeeping gene for normalization.
    • Calculate the relative gene expression using the 2^(-ΔΔCt) method.
In Vivo Protocol: Evaluating Anti-hyperlipidemic Efficacy in a Mouse Model

This protocol is adapted from studies on the closely related compound diosgenin, which shares a similar structure and mechanism with this compound [2].

4.2.1 Materials
  • Animals: Adult male C57BL/6J mice (6-8 weeks old).
  • Diets: Normal chow diet (10-12% kcal from fat) and High-Fat Diet (HFD, 60% kcal from fat).
  • Test Compound: this compound, dissolved in 0.5% DMSO in saline.
  • Equipment: Metabolic cages, equipment for blood collection and organ dissection.
4.2.2 Procedure
  • Acclimatization and Grouping: After acclimatization, randomly assign mice into three groups (n=8-10):
    • Control Group: Fed a normal chow diet + vehicle (0.5% DMSO in saline, oral gavage).
    • HFD Group: Fed HFD + vehicle.
    • HFD + this compound Group: Fed HFD + this compound (a dose of 80 mg/kg/day can be used as a starting point, based on diosgenin studies [2], oral gavage).
  • Dosing and Monitoring: Administer treatments daily for 6-8 consecutive weeks. Monitor and record body weight weekly.
  • Sample Collection: At the endpoint, fast mice overnight. Anesthetize and collect blood via cardiac puncture. Centrifuge blood to obtain serum. Collect liver tissues, weigh them, and divide for histological and molecular analysis.
  • Biochemical and Molecular Analysis:
    • Serum Lipids: Measure TC, TGs, and HDL-c levels in serum using commercial enzymatic kits.
    • Liver Function: Assess serum ALT and AST activities as markers of liver health.
    • Gene Expression: Analyze SREBP-1c and FASN expression in liver tissue via qRT-PCR as described in section 4.1.2.
    • Histology: Fix liver sections in formalin, embed in paraffin, stain with Hematoxylin and Eosin (H&E), and examine under a microscope for lipid vacuoles and steatosis.

Formulation and Safety Considerations

While this compound shows promise, several aspects require further investigation before clinical translation.

  • Formulation Challenges: As a lipophilic compound, this compound may have low aqueous solubility and bioavailability. Strategies such as complexation with cyclodextrins, nanoemulsions, or solid lipid nanoparticles should be explored to enhance its absorption and efficacy.
  • Safety and Toxicity Profile: Current in vitro data suggests selectivity towards cancer cells over normal fibroblasts [3]. This compound is a constituent of plants like fenugreek, which have a history of dietary use. However, comprehensive in vivo toxicological studies, including maximum tolerated dose (MTD), genotoxicity, and chronic toxicity, are mandatory to establish its safety profile for therapeutic use [4].
  • Synergistic Potential: Research indicates that this compound can enhance the cytotoxic effect of chemotherapy drugs like oxaliplatin and capecitabine in gastric cancer cells [3]. This suggests potential for use in combination therapies, which could be explored for complex metabolic disorders.

Conclusion

This compound represents a valuable natural lead compound for anti-hyperlipidemic drug development. Its well-defined mechanism of action—antagonizing LXR and suppressing the SREBP-1c/FASN pathway—provides a rational basis for its efficacy in reducing hepatic lipid accumulation. The protocols outlined herein provide a foundation for standardized in vitro and in vivo evaluation. Future work should prioritize bioavailability enhancement through advanced formulation strategies and rigorous preclinical safety assessments to advance this promising compound towards clinical application.

References

Application Notes and Protocols: Evaluating Yamogenin's Anticancer Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Yamogenin is a steroidal saponin found in various plant species including Asparagus officinalis, Dioscorea collettii, and Trigonella foenum-graecum [1]. Recent in vitro studies have demonstrated its significant cytotoxic activity against specific human cancer cell lines, particularly gastric adenocarcinoma (AGS) and ovarian cancer (SKOV-3) cells [1] [2]. These application notes provide detailed methodologies for evaluating this compound's anticancer properties, including cytotoxicity assessment, mechanism of action studies, and combination therapy evaluations.

The protocols outlined below have been standardized from published studies and optimized for reproducibility. This compound exerts its effects through dual apoptotic pathways, inducing both mitochondrial membrane depolarization and death receptor-mediated apoptosis [1] [2]. The compound shows enhanced activity when combined with conventional chemotherapeutic agents, suggesting potential for combination therapy regimens [1].

Cytotoxicity Profiling

Cell Culture and Maintenance

Materials:

  • Cancer cell lines: AGS (gastric adenocarcinoma), SKOV-3 (ovarian cancer), HCT116 (colon cancer), UM-SCC-6 (squamous carcinoma)
  • Normal control cells: Human dermal fibroblasts or HaCaT keratinocytes
  • Culture media: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
  • This compound stock solution: Prepare in DMSO or ethanol, typically at 10-100 mg/mL

Protocol:

  • Maintain cells in appropriate media at 37°C in a 5% CO₂ humidified atmosphere
  • Seed cells in 96-well plates at optimal densities (5-10 × 10³ cells/well for AGS and SKOV-3 lines)
  • Allow 24 hours for cell attachment before treatment
  • Prepare this compound working concentrations through serial dilution (typical range: 5-100 µg/mL)
  • Treat cells with this compound for 24-72 hours
  • Include vehicle control (DMSO or ethanol, not exceeding 0.7% v/v) and blank controls
MTT Viability Assay

Procedure:

  • Following this compound treatment, add MTT reagent (0.5 mg/mL final concentration) to each well
  • Incubate plates for 2-4 hours at 37°C to allow formazan crystal formation
  • Carefully remove media and dissolve formazan crystals in DMSO (100-200 µL/well)
  • Measure absorbance at 570 nm with a reference wavelength of 630-650 nm
  • Calculate cell viability percentage relative to vehicle-treated controls
  • Determine IC₅₀ values using nonlinear regression analysis of dose-response curves

Table 1: Cytotoxicity Profile of this compound Across Cell Lines

Cell Line Cancer Type IC₅₀ Value (µg/mL) Assay Type Exposure Time
AGS Gastric adenocarcinoma 18.50 ± 1.24 MTT 24 hours
SKOV-3 Ovarian cancer 23.90 ± 1.48 xCELLigence 24 hours
HCT116 Colon cancer >60 (approx. 45% viability at 60 µg/mL) MTT 24 hours
UM-SCC-6 Squamous carcinoma No significant effect MTT 24 hours
HaCaT Keratinocytes (non-cancer) 16.40 ± 1.41 xCELLigence 24 hours

Apoptosis Mechanism Analysis

Flow Cytometry for Apoptosis Detection

Annexin V/Propidium Iodide Staining Protocol:

  • Harvest this compound-treated AGS cells (typical concentrations: 10-60 µg/mL for 24 hours)
  • Wash cells twice with cold PBS and resuspend in 1X binding buffer
  • Stain with Annexin V-FITC (0.1-0.5 µg/mL) and propidium iodide (0.5-1 µg/mL)
  • Incubate for 15 minutes at room temperature in the dark
  • Analyze within 1 hour using flow cytometry with appropriate fluorescence channels
  • Use unstained, single-stained, and vehicle-treated controls for compensation and gating

Key Findings: this compound treatment (30-60 µg/mL) significantly increases late apoptotic and dead AGS cells (21.05±1.24% to 27.69±0.70% for late apoptosis; 18.38±0.40% to 41.77±0.84% for dead cells) compared to controls [1].

Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 Staining Protocol:

  • Culture AGS or SKOV-3 cells with this compound (10-70 µg/mL) for 24 hours
  • Harvest cells and incubate with JC-1 dye (2-5 µM) for 15-30 minutes at 37°C
  • Wash twice with PBS and analyze immediately by flow cytometry
  • Measure fluorescence at 530 nm (monomeric form, green) and 590 nm (J-aggregate form, red)
  • Calculate the ratio of red to green fluorescence; decreased ratio indicates depolarization

Results Interpretation: this compound causes concentration-dependent mitochondrial depolarization. In SKOV-3 cells, depolarized live cells increase from 4.1±0.75% (control) to 67.70±2.67% (70 µg/mL) [2].

Caspase Activity Assays

Luminometry Protocol for Caspase-8 and -9:

  • Lyse this compound-treated cells in chilled lysis buffer (20-30 minutes on ice)
  • Clear lysates by centrifugation (10,000 × g, 10 minutes, 4°C)
  • Incubate supernatant with caspase-specific luminogenic substrates
    • Caspase-8: Use IETD-aminoluciferin substrate
    • Caspase-9: Use LEHD-aminoluciferin substrate
  • Measure luminescence using a luminometer or plate reader
  • Normalize activity to protein concentration and express as fold-change over control

Flow Cytometry for Caspase-3/7 Activity:

  • Use CellEvent Caspase-3/7 Green Detection Reagent
  • Add reagent directly to culture media (1-2 µM final concentration)
  • Incubate for 30-60 minutes at 37°C
  • Analyze by flow cytometry (FITC channel) or fluorescence microscopy

Key Observations: this compound treatment significantly increases activity of both initiator (caspase-8 and -9) and executioner (caspase-3/7) caspases in AGS and SKOV-3 cells [1] [2].

The following diagram illustrates the apoptotic pathways activated by this compound treatment:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptors Death Receptor Activation (TNFRSF25) This compound->DeathReceptors ROS ROS Production This compound->ROS MMP Mitochondrial Membrane Depolarization This compound->MMP FADD FADD DeathReceptors->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Bid Bid Cleavage Caspase8->Bid Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Bid->MMP ROS->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Diagram 1: this compound-induced apoptotic pathways. This compound activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways, converging on caspase-3/7 activation.

Gene Expression Analysis

RNA Isolation and RT-PCR

Protocol for Apoptosis-Related Gene Expression:

  • Extract total RNA from this compound-treated cells using TRIzol reagent or commercial kits
  • Determine RNA concentration and purity (A260/A280 ratio ~2.0)
  • Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers
  • Perform quantitative PCR with apoptosis-focused gene panels (e.g., TaqMan Array 96-Well Human Apoptosis Plate)
  • Use appropriate housekeeping genes (GAPDH, β-actin) for normalization
  • Analyze data using the 2^(-ΔΔCt) method to determine fold-changes

Key Genetic Targets: this compound strongly upregulates TNFRSF25 expression in AGS cells and increases multiple TNF receptor superfamily members (TNFRSF10, TNFRSF10B, TNFRSF1B), FADD, and DEDD2 in SKOV-3 cells [1] [2].

Table 2: this compound Effects on Key Cellular Parameters

Parameter Assessed Assay Method Key Findings Cell Line
ROS Production Flow cytometry with DCFH-DA Over 2-fold increase at 50-70 µg/mL SKOV-3
MMP Depolarization JC-1 staining & flow cytometry 67.70±2.67% depolarized cells at 70 µg/mL SKOV-3
Sub-G1 Arrest Propidium iodide staining & flow cytometry 28.9±2.51% at 70 µg/mL vs 12.6±0.34% control SKOV-3
TNFRSF25 Expression RT-PCR Strong upregulation at mRNA level AGS
Antioxidant Activity DPPH assay IC₅₀ = 704.7±5.9 µg/mL In vitro
Antimicrobial Effect MIC assay Weak effect, strongest against S. aureus (MIC 350 µg/mL) Bacterial strains

Combination Therapy Protocols

This compound with Chemotherapeutic Agents

Materials:

  • Chemotherapeutic agents: Oxaliplatin, capecitabine
  • This compound
  • AGS gastric cancer cells

Combination Protocol:

  • Seed AGS cells in 96-well plates as described in Section 2.1
  • Prepare combination treatments:
    • This compound + Oxaliplatin: this compound (40-60 µg/mL) with oxaliplatin (16-40 µg/mL)
    • This compound + Capecitabine: this compound (40-60 µg/mL) with capecitabine (14.4-36 µg/mL)
  • Include single-agent controls and vehicle controls
  • Treat cells for 24 hours
  • Assess viability using MTT assay as described in Section 2.2

Synergy Assessment:

  • Calculate combination indices using Chou-Talalay method
  • Determine dose reduction indices for each agent in combination
  • Perform statistical analysis comparing combination vs single agents

Key Results: this compound combinations show enhanced cytotoxicity versus single agents. With oxaliplatin, IC₅₀ decreases to 10.64±0.18 µg/mL; with capecitabine, IC₅₀ decreases to 13.09±1.83 µg/mL [1].

Additional Activity Profiling

Antioxidant Activity Assessment

DPPH Assay Protocol:

  • Prepare this compound solutions in methanol (typically 100-1000 µg/mL)
  • Mix with equal volume of 0.1 mM DPPH methanolic solution
  • Incubate for 30 minutes in the dark at room temperature
  • Measure absorbance at 517 nm
  • Calculate percentage inhibition relative to methanol control
  • Determine IC₅₀ value from dose-response curve

ABTS Assay Protocol:

  • Generate ABTS radical cation by reacting ABTS solution with potassium persulfate
  • Dilute ABTS+ solution to absorbance ~0.70 at 734 nm
  • Mix with this compound solutions and incubate for 6 minutes
  • Measure absorbance at 734 nm
  • Calculate antioxidant activity relative to Trolox standards
Antimicrobial Susceptibility Testing

Broth Microdilution MIC Protocol:

  • Prepare bacterial inocula (e.g., S. aureus, B. cereus, E. coli) at ~5×10⁵ CFU/mL
  • Perform serial dilutions of this compound in appropriate broth media
  • Add bacterial inoculum to each well
  • Include growth controls and sterility controls
  • Incubate at appropriate temperatures for 16-20 hours
  • Determine MIC as the lowest concentration showing no visible growth

Troubleshooting and Technical Notes

  • Solubility Considerations: this compound may require DMSO for initial solubilization; maintain final DMSO concentration below 0.7% to avoid cytotoxicity
  • Storage Conditions: Store this compound stock solutions at -20°C protected from light
  • Assay Optimization: Conduct pilot studies to determine optimal cell seeding densities and treatment durations for specific cell lines
  • Control Recommendations: Include appropriate controls (vehicle, positive apoptosis inducers, caspase inhibitors for mechanistic studies)
  • Data Interpretation: Consider cell line-specific basal apoptosis rates when interpreting flow cytometry results

Conclusion

These application notes provide comprehensive protocols for evaluating this compound's anticancer potential through standardized in vitro assays. The compound demonstrates selective cytotoxicity against gastric and ovarian cancer cells with IC₅₀ values ranging 18-24 µg/mL, while showing significantly enhanced efficacy in combination with conventional chemotherapeutic agents [1]. The mechanistic studies reveal this compound induces apoptosis through dual pathway activation, involving both mitochondrial depolarization and death receptor signaling [1] [2].

The provided protocols enable researchers to consistently evaluate this compound's anticancer properties, study its mechanisms of action, and explore its potential in combination therapies for gastrointestinal and gynecological cancers.

References

Comprehensive Application Notes and Protocols: Yamogenin Combination Therapy with Chemotherapeutic Agents for Gastric Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Yamogenin and Its Therapeutic Potential

This compound is a steroidal saponin compound found in various plant species including Asparagus officinalis, Dioscorea collettii, Trigonella foenum-graecum, and Agave species. This natural product belongs to the class of spirostane saponins and represents a promising candidate for cancer therapy due to its multifaceted biological activities. As the stereoisomer of the well-studied diosgenin, this compound shares structural similarities but exhibits distinct biological properties that warrant detailed investigation. Recent scientific evidence has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, with particular potency against gastric adenocarcinoma cells [1] [2].

The therapeutic interest in this compound stems from its ability to exert selective cytotoxicity toward cancer cells while showing minimal effects on normal fibroblasts, suggesting a favorable safety profile. Mechanistic studies have revealed that this compound induces apoptosis through both intrinsic and extrinsic pathways, characterized by mitochondrial membrane depolarization, reactive oxygen species (ROS) production, and activation of key caspases. Furthermore, this compound has demonstrated synergistic potential when combined with conventional chemotherapeutic agents like oxaliplatin and capecitabine, enhancing their efficacy against gastric cancer cells while potentially reducing required doses and associated side effects [1] [2]. These properties position this compound as an attractive candidate for development as an adjunctive therapy in oncology, particularly for gastrointestinal malignancies where current treatment options remain limited by toxicity and resistance issues.

Experimental Data and Results Summary

Cytotoxic Activity of this compound

This compound exhibits selective cytotoxicity against various cancer cell lines, with the most pronounced effect observed in gastric cancer AGS cells. The concentration-dependent reduction in cell viability follows a clear pattern across different cell types, with differential sensitivity noted between cancer lines and normal fibroblasts [1] [2].

Table 1: Cytotoxic Activity of this compound Across Cell Lines

Cell Line Cell Type IC₅₀ Value (μg/mL) Significance
AGS Gastric adenocarcinoma 18.50 ± 1.24 Most sensitive
HCT116 Colorectal carcinoma >60.00 Moderate sensitivity
UM-SCC-6 Squamous cell carcinoma >60.00 Low sensitivity
Fibroblasts Normal human fibroblasts >60.00 Minimal toxicity
Combination Therapy Efficacy

Synergistic interactions were observed when this compound was combined with conventional chemotherapeutic agents. The combinations resulted in enhanced cytotoxic effects against AGS gastric cancer cells compared to single-agent treatments, with reduced IC₅₀ values for the combination regimens [1] [2].

Table 2: Combination Therapy with this compound in AGS Gastric Cancer Cells

Treatment Concentration Range (μg/mL) IC₅₀ Value (μg/mL) Cell Viability at Highest Dose
This compound alone 5-60 18.50 ± 1.24 29.3 ± 3.1%
This compound + Oxaliplatin 16+40 to 40+60 10.64 ± 0.18 5.80 ± 0.33%
This compound + Capecitabine 14.4+40 to 36+60 13.09 ± 1.83 18.83 ± 2.72%
Apoptosis Induction and Mechanism

This compound treatment significantly induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometric analysis revealed substantial increases in late apoptotic and dead cell populations following treatment with this compound, accompanied by characteristic molecular changes [1] [2] [3].

Table 3: Apoptotic Effects of this compound in AGS Gastric Cancer Cells

Parameter Control This compound (30 μg/mL) This compound (60 μg/mL)
Late Apoptotic Cells Baseline 21.05 ± 1.24% 27.69 ± 0.70%
Dead Cells Baseline 18.38 ± 0.40% 41.77 ± 0.84%
Mitochondrial Membrane Depolarization Baseline Significant increase Substantial increase
Caspase-8 and -9 Activity Baseline Significantly increased Substantially increased
TNFRSF25 mRNA Expression Baseline Strong upregulation Strong upregulation

Detailed Experimental Protocols

Cell Culture and Maintenance

Cell lines and culture conditions: Human gastric adenocarcinoma AGS cells (ATCC CRL-1739), colorectal carcinoma HCT116 cells (ATCC CCL-247), squamous carcinoma UM-SCC-6 cells, and human normal fibroblasts should be maintained in appropriate media: RPMI-1640 for AGS cells and DMEM for HCT116 cells, both supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere containing 5% CO₂. Regular subculturing should be performed every 2-3 days at 70-80% confluence using 0.25% trypsin-EDTA solution. For experimental setups, cells between passages 5-15 should be used to ensure genetic stability and consistent responses [1] [2].

Preparation of this compound stock solution: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a 50 mg/mL stock solution, which can be stored at -20°C for up to 3 months. For treatment experiments, further dilutions should be made in complete cell culture medium to achieve the desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Control treatments should include vehicle control (0.1% DMSO) and positive control (e.g., 50 μM oxaliplatin for AGS cells) [1].

Assessment of Cytotoxic Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay provides a quantitative measure of cell viability and metabolic activity based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [1] [2].

  • Cell seeding and treatment: Seed cells in 96-well plates at an optimal density (5 × 10³ cells/well for AGS cells) and incubate for 24 hours to allow attachment. Treat cells with this compound across a concentration range (5-60 μg/mL), either alone or in combination with chemotherapeutic agents (oxaliplatin: 4-40 μg/mL; capecitabine: 3.6-36 μg/mL). Include appropriate controls (vehicle and positive controls) in each experiment.

  • MTT incubation and formazan quantification: Following 24-72 hours of treatment, add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. Carefully remove the medium and dissolve the formed formazan crystals in DMSO (100 μL/well). Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.

  • Data analysis and IC₅₀ calculation: Calculate cell viability as a percentage of the vehicle control. Determine IC₅₀ values using nonlinear regression analysis of the dose-response curves. Perform all experiments in at least three independent replicates with multiple technical repeats (n=6-8 wells per condition) to ensure statistical reliability.

Apoptosis Analysis by Flow Cytometry

Annexin V/propidium iodide (PI) staining allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [1] [2].

  • Cell staining procedure: Harvest this compound-treated cells (including floating cells) by gentle trypsinization and combine with culture supernatant. Wash cells twice with cold PBS and resuspend in 1× binding buffer at a density of 1 × 10⁶ cells/mL. Transfer 100 μL of cell suspension to flow cytometry tubes and add 5 μL of Annexin V-FITC and 5 μL of PI (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of binding buffer to each tube.

  • Flow cytometry acquisition and analysis: Analyze samples within 1 hour using a flow cytometer equipped with 488 nm excitation. Collect fluorescence emissions using 530/30 nm (FITC) and 585/42 nm (PI) filters. Acquire a minimum of 10,000 events per sample and analyze using appropriate software. Gate cells to exclude debris and doublets, then quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+; necrotic: Annexin V-/PI+).

Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 staining provides a robust method for monitoring mitochondrial health, with healthy mitochondria exhibiting red fluorescent J-aggregates and depolarized mitochondria showing green fluorescent J-monomers [2] [3].

  • Staining and analysis: Harvest treated cells and incubate with JC-1 dye (2 μM) in complete medium for 20 minutes at 37°C. Wash cells twice with PBS and resuspend in fresh PBS for immediate analysis by flow cytometry. Use 488 nm excitation with emission filters 530/30 nm (green) and 585/42 nm (red). Calculate the ratio of red to green fluorescence, with decreased ratios indicating mitochondrial depolarization. Include a positive control (50 μM carbonyl cyanide m-chlorophenyl hydrazone/CCCP) to establish baseline depolarization.
Caspase Activity Assays

Caspase activation serves as a critical indicator of apoptosis initiation through both extrinsic (caspase-8) and intrinsic (caspase-9) pathways [1] [3].

  • Luminometric caspase activity measurement: Lyse treated cells in chilled lysis buffer and incubate on ice for 15 minutes. Clarify lysates by centrifugation at 12,000 × g for 15 minutes at 4°C. Transfer supernatant to new tubes and determine protein concentration. For the assay, combine cell lysate (50 μg protein) with caspase-specific luminogenic substrates (Caspase-Glo 8 or Caspase-Glo 9 assays) in a 96-well white plate. Incubate for 1 hour at room temperature with gentle shaking. Measure luminescence using a plate-reading luminometer. Express results as fold-change relative to vehicle-treated controls.
Gene Expression Analysis by RT-PCR

This compound modulates expression of key apoptosis-related genes, particularly members of the tumor necrosis factor receptor superfamily [1] [3].

  • RNA isolation and cDNA synthesis: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Treat RNA samples with DNase I to remove genomic DNA contamination. Quantify RNA purity and concentration by spectrophotometry (A260/A280 ratio ~2.0). Reverse transcribe 1 μg of total RNA to cDNA using oligo(dT) primers and reverse transcriptase.

  • Quantitative PCR amplification: Prepare PCR reactions containing cDNA template, gene-specific primers, and SYBR Green PCR master mix. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include melting curve analysis to verify amplification specificity. Analyze data using the 2^(-ΔΔCt) method with GAPDH as the reference gene. Primers of interest should include TNFRSF25, TNFRSF10B, FADD, and other apoptosis-related genes.

Mechanism of Action and Signaling Pathways

The antiproliferative effects of this compound involve a multi-faceted mechanism that engages both intrinsic and extrinsic apoptotic pathways. The compound demonstrates selective cytotoxicity against cancer cells while sparing normal fibroblasts, suggesting a tumor-specific mechanism of action. The molecular events underlying this compound's activity involve a coordinated sequence of cellular disturbances that ultimately lead to programmed cell death [1] [2] [3].

The following diagram illustrates the key apoptotic pathways activated by this compound treatment in gastric cancer cells:

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Execution Phase This compound This compound TNFRSF25 TNFRSF25 This compound->TNFRSF25 Upregulates ROS ROS This compound->ROS Induces FADD FADD TNFRSF25->FADD Caspase8 Caspase8 FADD->Caspase8 Bid Bid Caspase8->Bid Caspase37 Caspase-3/7 Caspase8->Caspase37 MMP MMP Bid->MMP Activates ROS->MMP CytochromeC CytochromeC MMP->CytochromeC Caspase9 Caspase9 CytochromeC->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Apoptotic Pathways Activated by this compound in Gastric Cancer Cells

The experimental workflow for investigating this compound's mechanism of action involves a systematic approach combining multiple complementary techniques:

G cluster_assays Key Experimental Assays CellCulture CellCulture Treatment Treatment CellCulture->Treatment Viability Viability Treatment->Viability Apoptosis Apoptosis Viability->Apoptosis MTT MTT Assay Viability->MTT MMP Mitochondrial Function Apoptosis->MMP Annexin Annexin V/PI Apoptosis->Annexin Caspase Caspase MMP->Caspase JC1 JC-1 Staining MMP->JC1 GeneExpression GeneExpression Caspase->GeneExpression Luminometry Caspase Glo Caspase->Luminometry DataAnalysis DataAnalysis GeneExpression->DataAnalysis RTPCR RT-PCR GeneExpression->RTPCR

Figure 2: Experimental Workflow for this compound Mechanism Studies

Key Molecular Events in this compound-Induced Apoptosis
  • Death Receptor Pathway Activation: this compound treatment significantly upregulates TNFRSF25 expression at the mRNA level, engaging the extrinsic apoptotic pathway. This death receptor activation leads to recruitment of adapter proteins like FADD (Fas-associated protein with death domain) and subsequent activation of caspase-8, initiating the apoptotic cascade [1] [3].

  • Mitochondrial Dysfunction: this compound induces rapid depolarization of the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. This disruption facilitates the release of cytochrome c and other pro-apoptotic factors from the intermembrane space into the cytosol, promoting the assembly of the apoptosome complex and activation of caspase-9 [1] [2] [3].

  • Oxidative Stress Induction: this compound treatment elevates intracellular ROS levels in a dose-dependent manner. The increased oxidative stress contributes to mitochondrial dysfunction and amplifies the apoptotic signaling through both pathways. The ROS generation appears to be a critical early event in this compound's mechanism, as antioxidant pretreatment can partially rescue cells from this compound-induced death [1] [3].

  • Caspase Cascade Execution: The convergence of both extrinsic and intrinsic pathways leads to coordinated activation of executioner caspases-3 and -7. These proteases cleave numerous cellular substrates, resulting in the characteristic morphological changes of apoptosis, including chromatin condensation, DNA fragmentation, and membrane blebbing [1] [3].

Research Implications and Future Directions

The accumulating evidence for this compound's anticancer properties and synergistic potential with conventional chemotherapeutic agents positions this natural compound as a promising candidate for further development. The current in vitro findings provide a strong foundation for translational research aimed at developing this compound-based combination therapies for gastric cancer and potentially other malignancies [1] [2].

Several critical research gaps need to be addressed to advance this compound toward clinical application. First, comprehensive in vivo studies are essential to validate the efficacy and safety observed in cell culture models. These studies should utilize patient-derived xenograft models of gastric cancer to better recapitulate human disease. Second, detailed pharmacokinetic and pharmacodynamic profiling is necessary to understand this compound's absorption, distribution, metabolism, and excretion properties. Third, formulation development must be pursued to address the potential solubility and bioavailability challenges common to steroidal saponins. Finally, investigation of this compound's effects on the tumor microenvironment and immune responses could reveal additional therapeutic mechanisms and combination opportunities [1] [4].

The clinical translation of this compound combination therapy could potentially address significant challenges in gastric cancer treatment, particularly the development of chemoresistance and dose-limiting toxicities associated with current regimens. By enhancing the efficacy of standard chemotherapeutic agents, this compound could allow for dose reduction while maintaining therapeutic effect, thereby improving patient tolerance and treatment adherence. Furthermore, the multi-targeted mechanism of this compound, engaging both intrinsic and extrinsic apoptotic pathways, may help overcome resistance mechanisms that often develop against single-target therapies [1] [2].

Conclusion

This compound represents a promising natural product with significant potential as an adjunctive therapy in combination with conventional chemotherapeutic agents for gastric cancer. The comprehensive in vitro data demonstrate its potent and selective cytotoxicity against gastric adenocarcinoma cells, synergistic interactions with oxaliplatin and capecitabine, and multifaceted mechanism of action involving both intrinsic and extrinsic apoptotic pathways. The detailed protocols provided in this document enable standardized investigation of this compound's effects across laboratories, facilitating validation and further exploration of this compound's therapeutic potential. While significant research remains before clinical application, this compound combination therapy offers a promising approach to address current limitations in gastric cancer treatment, potentially leading to improved efficacy and reduced toxicity compared to existing regimens.

References

Application Notes and Protocols: Gene Expression Analysis in Yamogenin Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Yamogenin, a steroidal saponin found in plants like Trigonella foenum-graecum, Asparagus officinalis, and Dioscorea species, has emerged as a promising compound with significant antitumor properties [1]. Recent studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including ovarian cancer SKOV-3 cells and gastric cancer AGS cells, through both intrinsic and extrinsic pathways [1] [2]. Gene expression analysis plays a crucial role in elucidating the molecular mechanisms underlying this compound's bioactivity, particularly its regulation of genes involved in apoptotic pathways and steroid biosynthesis.

This protocol details comprehensive methodologies for investigating gene expression changes in response to this compound treatment, enabling researchers to decode its mechanisms of action at the transcriptional level. The approaches outlined here integrate both low- to mid-plex and higher-plex techniques to provide a complete analytical framework for studying this compound-gene interactions [3].

This compound-Induced Gene Expression Changes

Apoptosis-Related Gene Regulation

This compound treatment significantly alters the expression of critical genes involved in apoptotic pathways:

Table 1: this compound-mediated regulation of apoptosis-associated genes

Gene Symbol Gene Name Regulation Direction Fold Change Cell Line Citation
TNFRSF10B TNF Receptor Superfamily Member 10B Upregulated >2× SKOV-3 [1]
TNFRSF10 TNF Receptor Superfamily Member 10 Upregulated >2× SKOV-3 [1]
TNFRSF25 TNF Receptor Superfamily Member 25 Upregulated >2× SKOV-3, AGS [1] [2]
TNFRSF1B TNF Receptor Superfamily Member 1B Upregulated >2× SKOV-3 [1]
TNF Tumor Necrosis Factor Upregulated >2× SKOV-3 [1]
FADD Fas Associated Via Death Domain Upregulated >2× SKOV-3 [1]
DEDD2 Death Effector Domain Containing 2 Upregulated >2× SKOV-3 [1]
CASP8 Caspase-8 Activated Significant SKOV-3, AGS [1] [2]
CASP9 Caspase-9 Activated Significant SKOV-3, AGS [1] [2]
CASP3/7 Caspase-3/7 Activated Significant SKOV-3 [1]
BAX BCL2 Associated X, Apoptosis Regulator Upregulated Significant AGS* [2]
BAD BCL2 Associated Agonist of Cell Death Upregulated Significant AGS* [2]

Note: AGS gastric cancer cells showed similar apoptotic gene activation patterns [2].

This compound Biosynthesis Pathway Genes

Understanding this compound biosynthesis is crucial for metabolic engineering and enhanced production:

Table 2: Key genes involved in steroidal saponin biosynthesis pathway

Gene Symbol Gene Name Function in Pathway Species Citation
UGT80A2 Sterol 3-beta-glucosyltransferase 1 Glycosylation step in dioscin biosynthesis Dioscorea [4]
UGT80B1 Sterol 3-beta-glucosyltransferase 2 Glycosylation step in dioscin biosynthesis Dioscorea [4]
URT1 UDP-rhamnose transporter 1 Rhamnose transport for dioscin biosynthesis Dioscorea [4]

Experimental Protocols

Cell Culture and this compound Treatment Protocol

Materials:

  • Human ovarian cancer SKOV-3 cells (ATCC HTB-77) or gastric adenocarcinoma AGS cells (ATCC CRL-1739)
  • This compound (≥95% purity, prepare stock solution in DMSO)
  • Appropriate cell culture media (McCoy's 5A for SKOV-3, F-12K for AGS)
  • Real-Time xCELLigence system (for viability monitoring)

Procedure:

  • Culture cells in appropriate media supplemented with 10% FBS at 37°C in 5% CO₂
  • Seed cells at optimal density (5×10³ cells/well for 96-well plates)
  • After 24 hours, treat with this compound at concentrations ranging from 10-70 μg/mL
  • Include vehicle control (DMSO, final concentration ≤0.7%)
  • Monitor cell viability in real-time using xCELLigence system [1]
  • Harvest cells at 24h, 48h, and 72h for gene expression analysis
RNA Isolation and Quality Control

Materials:

  • TRIzol reagent or equivalent RNA isolation kit
  • DNase I treatment kit
  • Nanodrop spectrophotometer or equivalent
  • Bioanalyzer system for RNA quality assessment

Procedure:

  • Remove culture media and wash cells with ice-cold PBS
  • Lyse cells directly in culture dish using TRIzol (1mL per 10cm²)
  • Isolate total RNA according to manufacturer's protocol
  • Treat with DNase I to remove genomic DNA contamination
  • Quantify RNA concentration using Nanodrop (A260/A280 ratio ~2.0)
  • Assess RNA integrity using Bioanalyzer (RIN >8.0 required for sequencing)
Reverse Transcription Quantitative PCR (RT-qPCR)

Materials:

  • High-Capacity cDNA Reverse Transcription Kit
  • SYBR Green or TaqMan qPCR Master Mix
  • Sequence Detection System (real-time PCR instrument)
  • Primers for target genes (Table 3)

Procedure:

  • Synthesize cDNA from 1μg total RNA using reverse transcriptase
  • Dilute cDNA 1:10 with nuclease-free water
  • Prepare qPCR reactions in triplicate:
    • 10μL SYBR Green Master Mix
    • 1μL forward primer (10μM)
    • 1μL reverse primer (10μM)
    • 5μL diluted cDNA
    • 3μL nuclease-free water
  • Run qPCR with following cycling conditions:
    • 95°C for 10 min (initial denaturation)
    • 40 cycles of: 95°C for 15 sec, 60°C for 1 min
    • Melt curve analysis: 95°C for 15 sec, 60°C for 1 min, 95°C for 15 sec
  • Analyze data using 2^(-ΔΔCt) method with GAPDH and ACTB as reference genes

Table 3: Recommended primer sequences for apoptosis-related genes

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size
TNFRSF25 Designed based on target species Designed based on target species 80-150 bp
TNFRSF10B Designed based on target species Designed based on target species 80-150 bp
FADD Designed based on target species Designed based on target species 80-150 bp
CASP8 Designed based on target species Designed based on target species 80-150 bp
CASP9 Designed based on target species Designed based on target species 80-150 bp
GAPDH Designed based on target species Designed based on target species 80-150 bp

Note: Primer sequences should be designed using tools like Primer-BLAST and validated for efficiency before use.

RNA Sequencing for Comprehensive Transcriptome Analysis

Materials:

  • RNA library preparation kit (Illumina TruSeq Stranded mRNA)
  • Sequencing platform (Illumina NovaSeq or equivalent)
  • Bioinformatics tools for differential expression analysis

Procedure:

  • Perform poly-A selection for mRNA enrichment
  • Fragment mRNA and synthesize cDNA
  • Add adapters and index sequences for multiplexing
  • Validate library quality using Bioanalyzer
  • Sequence libraries with minimum 30 million reads per sample (2×150 bp)
  • Process raw data:
    • Quality control (FastQC)
    • Alignment to reference genome (STAR aligner)
    • Quantification of gene expression (HTSeq)
    • Differential expression analysis (DESeq2)
  • Perform pathway enrichment analysis using PathExpress or similar tools [5]
Pathway Enrichment Analysis Using PathExpress

Materials:

  • List of differentially expressed genes (DEGs) with fold changes
  • PathExpress web tool (http://bioinfoserver.rsbs.anu.edu.au/utils/PathExpress/)

Procedure:

  • Compile DEG list with Affymetrix probe set identifiers or GenBank accessions
  • Access PathExpress web interface
  • Select appropriate genome array for your species
  • Input gene list and set parameters:
    • Comparison type: pathway or sub-pathway
    • P-value threshold: 0.05 (with FDR correction)
  • Execute analysis and interpret results:
    • Identify significantly enriched pathways
    • Generate graphical representations of metabolic pathways
    • Export results for further analysis [5]

Data Analysis and Interpretation

Apoptotic Signaling Pathways Activated by this compound

The following diagram illustrates the apoptotic signaling pathways modulated by this compound treatment, based on experimental evidence:

G This compound-Induced Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Mitochondrial Pathway This compound This compound DeathReceptors Death Receptors (TNFRSF10, TNFRSF25, TNFRSF1B) This compound->DeathReceptors OxidativeStress Oxidative Stress (ROS Production) This compound->OxidativeStress FADD FADD DeathReceptors->FADD DEDD2 DEDD2 FADD->DEDD2 Caspase8 Caspase-8 DEDD2->Caspase8 ExecutionCaspases Executioner Caspases (Caspase-3/7) Caspase8->ExecutionCaspases Activation MMP Mitochondrial Membrane Depolarization OxidativeStress->MMP CytochromeC Cytochrome C Release MMP->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->ExecutionCaspases Activation Apoptosis Apoptotic Cell Death ExecutionCaspases->Apoptosis

Experimental Workflow for Gene Expression Analysis

The comprehensive workflow for analyzing this compound-mediated gene expression changes:

G Gene Expression Analysis Workflow for this compound Research cluster_cell Cell Culture & Treatment cluster_molecular Molecular Analysis cluster_bioinformatics Bioinformatics Analysis CellCulture Cell Culture (SKOV-3, AGS, etc.) YamogeninTreatment This compound Treatment (10-70 μg/mL, 24-72h) CellCulture->YamogeninTreatment Viability Viability Assessment (xCELLigence/MTT assay) YamogeninTreatment->Viability RNA RNA Isolation & Quality Control Viability->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qPCR Analysis (Apoptosis Genes) cDNA->qPCR RNAseq RNA Sequencing (Transcriptome Profiling) cDNA->RNAseq DEG Differential Expression Analysis qPCR->DEG RNAseq->DEG Pathway Pathway Enrichment (PathExpress, KEGG) DEG->Pathway Validation Experimental Validation (Functional Assays) Pathway->Validation

Troubleshooting and Optimization

Common Experimental Challenges

Table 4: Troubleshooting guide for this compound gene expression studies

Problem Potential Cause Solution
Low RNA yield Insufficient cell number or incomplete cell lysis Ensure >80% confluency at harvest; optimize lysis conditions
Poor RNA quality RNase contamination or improper storage Use RNase-free reagents; store RNA at -80°C; check RIN >8.0
High variability in qPCR results Inconsistent cDNA synthesis or primer efficiency Normalize to multiple reference genes; validate primer efficiencies (90-110%)
Weak this compound effects Suboptimal concentration or exposure time Perform dose-response (10-70 μg/mL) and time-course (24-72h) experiments
Inconsistent pathway enrichment Incomplete gene annotation or species mismatch Use species-specific annotations; verify with orthogonal methods
Data Interpretation Guidelines
  • Statistical Considerations: Apply false discovery rate (FDR) correction for multiple testing in transcriptome analyses [5]
  • Fold Change Thresholds: Consider genes with ≥2-fold change and adjusted p-value <0.05 as significantly regulated [1]
  • Pathway Significance: Focus on pathways with enrichment p-value <0.05 after multiple testing correction
  • Biological Validation: Always complement gene expression findings with functional assays (e.g., caspase activity, mitochondrial membrane potential)

Applications in Drug Development

The gene expression analysis protocols outlined here facilitate several critical applications in pharmaceutical development:

  • Mechanism of Action Elucidation: Identifying specific molecular pathways modulated by this compound
  • Biomarker Discovery: Finding gene expression signatures predictive of treatment response
  • Combination Therapy Optimization: Understanding synergistic effects with chemotherapeutic agents [2]
  • Toxicity Assessment: Evaluating effects on normal cell gene expression profiles
  • Metabolic Engineering: Enhancing this compound production through biosynthesis gene manipulation [4]

Conclusion

These application notes provide comprehensive methodologies for conducting gene expression analysis in this compound research. The integrated approach combining targeted qPCR with comprehensive transcriptome profiling enables robust identification of this compound-modulated pathways, particularly its pro-apoptotic effects through both extrinsic and intrinsic pathways. The standardized protocols and troubleshooting guidelines support reproducible investigation of this compound's mechanisms, accelerating its development as a potential therapeutic agent.

References

Application Notes: Yamogenin Cytotoxic Activity

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin is a plant steroidal saponin found in species like Trigonella foenum-graecum (fenugreek), Asparagus officinalis, and Dioscorea collettii [1] [2]. Its core in vitro bioactivity is selective cytotoxicity against cancer cells, particularly gastric and ovarian cancers.

Cancer Cell Line Cytotoxicity (IC₅₀) Key Findings
Gastric AGS 18.50 ± 1.24 µg/mL [1] Most sensitive; induced apoptosis via caspase-8, -9; ROS production; mitochondrial membrane depolarization [1].
Ovarian SKOV-3 23.90 ± 1.48 µg/mL [2] Induced cell cycle arrest in sub-G₁ phase; increased oxidative stress; activated caspases -8, -9, -3/7 [2].
Colon HCT116 ~55% viability at 60 µg/mL [1] Weaker effect than on AGS cells; no IC₅₀ reached in tested range [1].
Squamous Carcinoma UM-SCC-6 Not significant [1] This compound did not exert a significant anticancer effect on this cell line [1].
Combination with Oxaliplatin (on AGS) IC₅₀: 10.64 ± 0.18 µg/mL [1] Enhanced cytotoxic effect compared to individual agents [1].
Combination with Capecitabine (on AGS) IC₅₀: 13.09 ± 1.83 µg/mL [1] Enhanced cytotoxic effect compared to individual agents [1].

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Cell Lines: Human gastric cancer (AGS), ovarian cancer (SKOV-3), colon cancer (HCT116), and relevant normal cell lines (e.g., human normal fibroblasts, HaCaT keratinocytes) for selectivity assessment [1] [2].
  • Reagents: this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (for dissolving this compound and MTT formazan crystals) [1].
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow attachment.
    • Treatment: Treat cells with a series of this compound concentrations (e.g., 5-60 µg/mL). Include a negative control (vehicle only, e.g., 0.7% ethanol) and a blank (medium only) [1] [2].
    • Incubation: Incubate for 24-48 hours.
    • MTT Assay: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Solubilization: Carefully remove the medium and dissolve the formed formazan crystals in DMSO.
    • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the control.
  • Data Analysis: Use non-linear regression analysis to calculate the IC₅₀ value from the dose-response curve.
Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol assesses the mode of cell death and the role of mitochondria.

  • Key Steps:
    • Cell Treatment: Treat cells (e.g., AGS or SKOV-3) with this compound at concentrations around the IC₅₀ and higher for 24 hours [1] [2].
    • Staining for Apoptosis/Necrosis: Use an Annexin V-FITC/Propidium Iodide (PI) kit. Resuspend the harvested cells in a binding buffer containing Annexin V-FITC and PI. Incubate in the dark for 10-15 minutes before flow cytometry analysis. This distinguishes live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells [1].
    • Measurement of Mitochondrial Membrane Potential (MMP): Use a fluorescent dye, such as JC-1 or Rhodamine 123. Incubate treated cells with the dye and analyze by flow cytometry. A decrease in the red/green fluorescence ratio (JC-1) or intensity (Rhodamine 123) indicates mitochondrial membrane depolarization [1] [2].
    • Detection of Reactive Oxygen Species (ROS): Incubate treated cells with a fluorescent ROS-sensitive probe (e.g., H₂DCFDA) for 30 minutes. Analyze the fluorescence intensity via flow cytometry, with menadione as a positive control [2].
Protocol 3: Caspase Activity Assay

This protocol confirms the activation of key apoptotic pathways.

  • Method 1: Luminometry: Use commercial caspase-Glo 8 or caspase-Glo 9 assays. Lyse this compound-treated cells and incubate the lysate with the proluminescent caspase substrate. The cleaved substrate emits light, measured with a luminometer. Express activity as a fold-change over the control [1] [2].
  • Method 2: Flow Cytometry: Use specific fluorescently labeled caspase inhibitors (e.g., FAM-FLICA) that covalently bind to active caspases in live cells. Analyze the fluorescence intensity by flow cytometry [2].

Mechanism of Action: Apoptotic Pathways

The following diagram summarizes the key apoptotic pathways induced by this compound, as identified in studies on AGS (gastric) and SKOV-3 (ovarian) cancer cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound TNFRSF25 TNFRSF25 Up-regulation This compound->TNFRSF25 ROS ROS Production This compound->ROS MMP Mitochondrial Membrane Depolarization This compound->MMP FADD FADD TNFRSF25->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Bid Bid Activation Caspase8->Bid Caspase3 Caspase-3/7 Activation Caspase8->Caspase3 Bid->MMP ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 1: this compound-induced apoptotic pathways in cancer cells. This compound triggers apoptosis via extrinsic (death receptor) and intrinsic (mitochondrial) pathways, converging on caspase-3/7 activation [1] [2].

Key Research Applications

  • Drug Synergy Studies: this compound shows enhanced cytotoxicity when combined with standard chemotherapeutic agents like oxaliplatin and capecitabine [1]. You can adapt the MTT assay protocol to include combination treatments.
  • Mechanistic Studies: The provided flow cytometry and caspase activity protocols are essential for deconstructing the compound's mechanism of action in new cell lines.
  • Selectivity Profiling: Always include non-cancerous cell lines in cytotoxicity screens to assess the therapeutic window of this compound, as it has shown lower toxicity to normal fibroblasts [1].

References

yamogenin solubility issues DMSO chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Testing Methods

For a novel compound like yamogenin, determining its solubility profile is a crucial first step. The table below summarizes two standard assay types used in drug discovery.

Assay Type Definition Typical Application Stage Key Characteristics
Kinetic Solubility [1] Measures a compound's solubility when initially dissolved in an organic solvent (e.g., DMSO) and then diluted into an aqueous buffer. Early-stage lead identification and optimization [2]. High-throughput; uses DMSO stock solutions; guides initial candidate selection.
Thermodynamic Solubility [1] Measures the maximum concentration of a solid compound that can be dissolved in a specific solvent under equilibrium conditions. Late-stage preclinical development [1]. More accurate; uses the solid compound directly; critical for formulation development.

Experimental Protocols

Here are detailed methodologies for the two key solubility assays.

Kinetic Solubility Assay using Nephelometry

This is a high-throughput method suitable for early-stage discovery when you have a small amount of compound [2].

  • Principle: This method detects the concentration at which a compound precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer. The formation of insoluble particles is measured by the light they scatter [2].
  • Workflow:
    • Prepare Compound: Create a high-concentration stock solution of this compound in DMSO.
    • Serial Dilution: Perform a series of dilutions of the DMSO stock into your aqueous buffer of choice (e.g., phosphate-buffered saline).
    • Incubation: Allow the plates to equilibrate, typically for 75 minutes or less [2].
    • Measurement: Use a microplate nephelometer (e.g., NEPHELOstar Plus) to measure the light scattered by particles in each well.
    • Data Analysis: Plot the nephelometry counts against the compound concentration. The point where the scatter signal dramatically increases indicates the kinetic solubility limit [2].

The following diagram illustrates the workflow for determining kinetic solubility using this method:

G Start Prepare this compound in DMSO A Perform Serial Dilutions in Aqueous Buffer Start->A B Incubate to Allow Precipitation A->B C Measure Scattered Light Using Nephelometer B->C D Analyze Data: Plot Counts vs. Concentration C->D

Thermodynamic Solubility Assay (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a solid compound [3] [1].

  • Principle: An excess of the solid compound is shaken in a solvent until equilibrium is established between the dissolved and solid material [3].
  • Workflow:
    • Prepare Saturated Solution: Add an excess amount of solid this compound to a vial containing your desired solvent (e.g., DMSO, chloroform, or aqueous buffer).
    • Agitate: Shake or stir the mixture at a constant temperature (e.g., 25°C) for a prolonged period, typically at least 24 hours, to reach equilibrium [2].
    • Separate Phases: After equilibration, centrifuge the mixture or use filtration to separate the saturated solution from the undissolved solid.
    • Quantify Concentration: Analyze the concentration of this compound in the supernatant using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) [2].

The workflow for this method is outlined below:

G Start Add Excess Solid this compound to Solvent A Agitate at Constant Temperature for ≥24h Start->A B Separate Phases (Centrifugation/Filtration) A->B C Analyze Supernatant (e.g., HPLC) B->C

Frequently Asked Questions

  • Why is testing this compound solubility so important? Poor solubility is a leading cause of failure in drug development. It can negatively impact the accuracy of biological activity assays, hide a compound's true characteristics, and lead to low bioavailability, ultimately wasting resources on compounds that are unlikely to succeed [2].

  • When should I test kinetic vs. thermodynamic solubility? Use kinetic solubility during early-stage discovery to quickly screen and rank compounds from your DMSO stock solutions. Use thermodynamic solubility later in the development process, once you have a solid form of a promising candidate, to obtain accurate data for formulation work [1].

  • What can I do if this compound has poor solubility in my assay buffer? While not directly tested on this compound, a common strategy is to use solubility enhancers. For example, cyclodextrins have been shown to form complexes with poorly soluble drugs, significantly increasing their aqueous solubility and bioavailability [2].

Key Considerations for this compound

  • Compound Form: this compound is the aglycone (core structure) of steroidal saponins found in plants like Dioscorea tokoro and Asparagus officinalis [4] [5]. Its solubility may differ from its glycosylated forms (e.g., compound 2 in [5]).
  • Research Context: Published studies often report using this compound in in vitro assays without explicitly stating its solvent or concentration, focusing instead on its biological effects, such as inducing apoptosis in cancer cells [4]. This underscores the need for researchers to determine solubility in their own specific experimental conditions.

References

yamogenin purity assessment HPLC methods

Author: Smolecule Technical Support Team. Date: February 2026

An HPLC Method for Analysis

The following method is adapted from a study analyzing steroidal saponins in Polygonatum odoratum, which are structurally similar to Yamogenin. This provides an excellent starting point for your method development [1].

Suggested UHPLC Conditions for Saponin Analysis:

Parameter Specification
Column Waters ACQUITY UHPLC HSS T3 (100 x 2.1 mm, 1.8 µm) [1]
Column Temperature 40°C [1]
Mobile Phase (A) Water with 0.1% Formic Acid; (B) Acetonitrile [1]
Gradient Program 0-2 min: 5%→15% B; 2-18 min: 15%→37% B; 18-25 min: 37%→50% B; 25-27 min: 50% B; 27-28 min: Re-equilibration [1]
Detection Charged Aerosol Detector (CAD) is highly recommended for saponins [1]
Sample Prep Powdered sample extracted with 70% aqueous ethanol via ultrasonication for 60 minutes. A C18-SPE clean-up step is advised to remove interfering sugars [1].

Why this setup? The UHPLC-Q-TOF/MS technique provides excellent resolution and can help identify this compound and its potential impurities by confirming their molecular weights and fragmentation patterns [1]. Since steroidal saponins like this compound often lack strong UV chromophores, a universal detector like CAD is preferable for accurate quantification in purity assays due to its consistent response [1].

HPLC Method Validation Protocol

For any analytical method to be trusted in a regulatory or research setting, it must be validated. The following table outlines the key parameters and acceptance criteria based on ICH Q2(R1) guidelines [2].

Key Validation Parameters & Criteria:

Validation Parameter Objective Recommended Procedure & Acceptance Criteria
Linearity & Range Confirm response is proportional to analyte concentration. Test ≥5 concentrations. Correlation coefficient (R² ≥ 0.99) is typically acceptable [2].
Precision Ensure results are consistent. Repeatability: Inject same sample 6 times. %RSD < 2% is a good benchmark [2].
Accuracy Determine the closeness to the true value. Perform a recovery study by spiking a known amount into a placebo or matrix. 98-102% recovery is desirable [2].
Specificity Confirm the method can distinguish the analyte from impurities. Demonstrate that the this compound peak is pure and free from interference using peak purity tools (e.g., DAD or MS) [2].
LOD & LOQ Define the lowest detectable and quantifiable amounts. LOD = 3x Signal-to-Noise; LOQ = 10x Signal-to-Noise. For CAD, these can be at the nanogram level [1] [2].
Robustness Assess the method's resilience to small, deliberate changes. Evaluate impact of small changes in column temp. (±2°C), flow rate (±0.1 mL/min), or mobile phase pH (±0.1). The method should remain unaffected [2].

Troubleshooting Common HPLC Issues

Here are solutions to some frequent problems you might encounter during method development and execution.

Frequently Asked Questions (FAQs)

Issue Possible Cause Solution

| Poor Peak Shape (Tailing/Splitting) | - Column degradation

  • Inappropriate mobile phase pH
  • Silanol interactions | - Use a dedicated guard column
  • Ensure mobile phase pH is optimal for your analyte
  • Consider a specialty column (e.g., with charged surface) [2] | | High %RSD in Precision Test | - Inconsistent injection volume
  • Sample degradation
  • Air bubbles in system | - Check and service the autosampler
  • Ensure sample stability and use fresh solutions
  • Degas mobile phases and purge the system [2] | | Peak Retention Time Shifts | - Fluctuations in column temperature
  • Mobile phase composition not consistent
  • Column aging | - Use a column oven for stable temperature control
  • Prepare mobile phases carefully and consistently
  • Replace the column after its lifetime usage [2] | | Low Recovery in Accuracy Study | - Incomplete sample extraction
  • Sample adsorption to vials/filters
  • Degradation during preparation | - Optimize extraction time, solvent, and technique (e.g., sonication)
  • Use low-adsorption vials and check filter compatibility
  • Keep samples cool and in the dark if labile [1] [2] |

Workflow for Method Development and Validation

To help visualize the entire process, the following diagram outlines the key stages from start to finish.

Start Start: Define Analytical Goal LitReview Literature Review & Sample Prep Design Start->LitReview MethodDev Method Development: Column, MP, Gradient LitReview->MethodDev ValPlan Create Validation Protocol MethodDev->ValPlan Experiments Execute Validation Experiments ValPlan->Experiments Report Compile Validation Report Experiments->Report RoutineUse Routine Use & Monitoring Report->RoutineUse

References

Published Experimental Protocols for Yamogenin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from recent studies that used yamogenin in in vitro assays.

Study Focus Reported Solvent Stock Concentration Treatment Concentrations (on cells) Key Findings/Mechanism
Cytotoxicity in Gastric Cancer (AGS) Cells [1] [2] [3] Dimethyl Sulfoxide (DMSO) 40 mg/mL 5 - 60 µg/mL Induced apoptosis via ROS, mitochondrial membrane depolarization, and caspase-8/-9 activation. IC~50~: 18.50 ± 1.24 µg/mL in AGS cells.
Apoptosis in Ovarian Cancer (SKOV-3) Cells [4] DMSO 70 mg/mL 10 - 70 µg/mL Induced cell cycle arrest, oxidative stress, and apoptosis via intrinsic and extrinsic pathways. IC~50~: 23.90 ± 1.48 µg/mL.

Recommended Workflow and Troubleshooting

Based on the gathered information, here is a suggested workflow and common troubleshooting points.

G start Start: Prepare this compound Stock step1 Weigh this compound powder start->step1 step2 Dissolve in anhydrous DMSO step1->step2 step3 Prepare aliquots in sterile vials step2->step3 step4 Store at -20°C or lower step3->step4 step5 Thaw and use for experiments step4->step5 step6 Perform Cell Viability Assay (e.g., MTT) step5->step6 cond1 Unexpectedly low activity? step6->cond1 cond1->step2 Yes: Check solvent and prepare fresh cond1->step4 No: Continue experiments

Frequently Asked Questions (FAQs)
  • Q1: What is the best solvent for preparing a this compound stock solution?

    • A: Anhydrous DMSO is the standard solvent used in published protocols for this compound [1] [4]. It effectively dissolves this steroidal saponin and is suitable for cell culture applications when the final concentration in the treatment medium is kept low (typically below 0.1-0.7% v/v).
  • Q2: How should I store the stock solution, and what is its stability?

    • A: While specific stability studies for this compound are not available, general best practice for DMSO stocks of bioactive compounds is to:
      • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
      • Store at -20°C for short-term use (weeks to a few months) or at -80°C for long-term stability (over a year).
      • Use amber vials or wrap in aluminum foil to protect from light, although this is a general precaution not explicitly stated in the cited papers.
  • Q3: I am observing unexpected low activity in my assays. What could be the reason?

    • A: The most common cause is degradation due to improper handling.
      • Moisture Absorption: DMSO is hygroscopic. Always use anhydrous DMSO and ensure the container is tightly sealed to prevent water absorption, which may hydrolyze the compound.
      • Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade many compounds. Using small, single-use aliquots is critical.
      • Storage Temperature: Ensure the freezer temperature is stable and cold enough.

Key Experimental Readouts & Mechanism

For reference, the diagram below outlines the key apoptotic mechanisms this compound has been shown to trigger in cancer cells, which are the primary readouts in the cited studies.

G cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway start This compound Treatment extr Death Receptor Upregulation (e.g., TNFRSF25) start->extr ros ROS Production start->ros caspase8 Caspase-8 Activation extr->caspase8 apoptosis Apoptotic Cell Death caspase8->apoptosis mmp Mitochondrial Membrane Depolarization ros->mmp caspase9 Caspase-9 Activation mmp->caspase9 caspase9->apoptosis

Key Considerations for Your Research

  • Solvent Control is Crucial: Always include a vehicle control group treated with the same final concentration of DMSO used in your this compound experiments.
  • Start with Published Concentrations: The provided table gives a solid starting point for dose-response experiments.
  • Monitor for Precipitation: After diluting the stock solution into your aqueous assay buffer, visually inspect for any compound precipitation, which could lead to inaccurate dosing.

References

Extraction Methods & Optimized Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective techniques and their optimized conditions for extracting steroidal saponins like yamogenin.

Extraction Method Plant Source Key Optimized Parameters Performance/Yield Key Findings/Notes

| Microwave-Assisted Extraction (MAE) [1] [2] | Fenugreek Seeds | • Irradiation Time: 2.84 min • Microwave Power: 572.50 W • Ethanol Concentration: 63.68% • Solid-to-Liquid Ratio: 1:11.1 g/mL (0.09 g/mL) [1]. | Total Saponin Content: 195.89 mg DE/g (diosgenin equivalent per gram dry weight) [1]. | Response Surface Methodology (RSM) was used for optimization. The high saponin content indicates a highly efficient process suitable for this compound [1]. | | Conventional Solvent Extraction [3] | Dioscorea quinqueloba (Yam) | • Solvent: Ethanol • Extraction Time: 7 days (room temperature) • Sample Prep: Plant material dried at 40°C for 24h and ground to a fine powder (100 mesh). | Extract Yield: 3.2% (from starting plant material) [3]. | This is a standard, though slower, method. The yield is for the total active extract, which contains saponins [3]. | | Microbial Conversion [4] | Dioscorea Rhizome | • Strain: Mutated endophytic fungus SYfx213.2 • Medium: 5.5% Sucrose, 0.6% NH₄H₂PO₄, 26.6% Wheat Bran • Process: Solid-state fermentation. | Diosgenin Yield: 0.439% (a 1.29x increase post-optimization) [4]. | An eco-friendly alternative to acid hydrolysis. While optimized for diosgenin, the method is relevant for related sapogenins like this compound [4]. |

Detailed Experimental Protocol: Microwave-Assisted Extraction

For researchers aiming to replicate the optimized MAE process, here is a detailed workflow [1]:

Start Start Preparation P1 1. Prepare Fenugreek Seed Powder • Dry seeds • Grind into fine powder Start->P1 P2 2. Set Up Microwave Reactor • Fixed temperature: 70°C P1->P2 P3 3. Load Extraction Vessel • Use determined solid-to-liquid ratio P2->P3 P4 4. Set MAE Parameters • Time: 2.84 min • Power: 572.50 W • Ethanol: 63.68% P3->P4 P5 5. Perform Extraction P4->P5 P6 6. Collect Extract • Concentrate under reduced pressure • Freeze-dry for powder P5->P6 End Obtain Extract for Analysis P6->End

Troubleshooting Common Experimental Issues

Here are solutions to some typical problems you might encounter during optimization:

  • Problem: Low Extraction Yield

    • Solution: Ensure your plant material is dried and ground to a fine powder (100 mesh). Particle size significantly impacts extraction efficiency. Re-optimize parameters like solvent concentration and power using Response Surface Methodology (RSM) if changing plant species [1] [3].
  • Problem: Inconsistent Results Between Batches

    • Solution: Strictly control the moisture content of your raw plant material. For Dioscorea species, measure moisture and use freshly harvested or properly stored samples to avoid degradation. Do not use material stored for extended periods (e.g., >2 weeks) [3].
  • Problem: Desire for a More Eco-Friendly Method

    • Solution: Explore Microbial Conversion. Using mutated strains of endophytic fungi (e.g., SYfx213.2) in a optimized solid-state fermentation medium can effectively convert saponins to sapogenins like this compound, reducing reliance on harsh chemicals [4].
  • Problem: Need to Identify and Quantify this compound in Extract

    • Solution: Employ advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a Multiple Reaction Monitoring (MRM) method for high selectivity and sensitivity, similar to approaches used for other steroidal saponins [5].

Frequently Asked Questions (FAQs)

Q1: What is the advantage of using Microwave-Assisted Extraction over conventional methods? MAE offers significant benefits, including dramatically reduced extraction time (minutes instead of days or hours) and lower solvent consumption, while often improving yield due to efficient and uniform heating [6] [1].

Q2: Are there any novel optimization strategies I can apply? Yes, consider Bayesian Optimization frameworks like process-constrained batch optimization. These machine learning approaches can efficiently navigate complex parameter spaces (e.g., multi-reactor systems) to find optimal conditions faster than traditional one-variable-at-a-time methods [7].

Q3: Why is the stereochemistry (e.g., 25S vs. 25R) of a sapogenin like this compound important? The biological activity of steroidal compounds is highly dependent on their 3D structure. Different stereoisomers can have vastly different interactions with cellular receptors and enzymes. The configuration is determined by specific enzymes (e.g., GAME8 in Solanum) during biosynthesis in the plant [8].

References

Yamogenin-Induced Apoptosis: Key Mechanisms & Assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the mechanism of action is crucial for selecting the right assays. Current research indicates that Yamogenin induces apoptosis in cancer cells through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways [1] [2]. The table below summarizes the key apoptotic events triggered by this compound and the corresponding assays to detect them.

Apoptotic Event Detection Assay Key Findings in this compound-Treated Cells
Early Apoptosis (PS Externalization) Annexin V / PI staining [3] [4] Significant increase in Annexin V-positive cells [1] [2].
Mitochondrial Pathway Activation MMP assay (e.g., JC-1) [5] Strong depolarization; over 18% cells at 20 µg/mL, ~68% at 70 µg/mL [1].
Caspase Cascade Activation Caspase activity assay (luminometry) [5] Increased activity of initiator caspases (-8, -9) and executioner caspases (-3/7) [1] [2].
Death Receptor Pathway Activation Gene Expression (RT-PCR) [1] Significant upregulation of TNFRSF10, TNFRSF10B, TNFRSF25, FADD [1] [2].
Oxidative Stress ROS assay (Flow cytometry) [5] ROS levels over 2.5 times higher than control at 50-70 µg/mL [1].
DNA Fragmentation (Late Apoptosis) TUNEL Assay [6] or DNA laddering Observed chromatin condensation and fragmentation [1].

Core Experimental Protocols

Here are detailed methodologies for two fundamental apoptosis assays applicable to this compound studies.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is used to detect phosphatidylserine (PS) externalization, an early marker of apoptosis [3] [4].

  • Key Reagents: Annexin V-FITC (or other fluorophores like PE, APC), Propidium Iodide (PI), 5X Annexin V Binding Buffer, PBS (without Ca²⁺ or Mg²⁺).
  • Sample Preparation: Use healthy, log-phase cells. Gently harvest adherent cells using a non-enzymatic method like Accutase or cell scraping to preserve membrane PS. EDTA-containing trypsin chelates Ca²⁺ and interferes with Annexin V binding [3]. Collect and combine both the culture supernatant and attached cells to include all apoptotic populations.
  • Staining Procedure:
    • Wash ~1x10⁶ cells once with cold PBS and gently resuspend in 100 µL of 1X Binding Buffer.
    • Add Annexin V-FITC and PI as per kit instructions (e.g., 1 µL of each to 8 µL of cell suspension for a 100 µm chamber height) [7].
    • Incubate for 15-30 minutes at room temperature in the dark.
    • After incubation, add 400 µL of 1X Binding Buffer to stop the reaction and keep samples on ice.
  • Flow Cytometry Analysis: Analyze samples within 1 hour on a flow cytometer. Use unstained, single-stained (Annexin V-only, PI-only), and a positive control (e.g., staurosporine-treated cells) for proper instrument compensation and gating [3].

The following workflow diagram outlines the key steps of this protocol:

G Start Harvest Cells (Gentle, EDTA-free) A Wash with Cold PBS Start->A B Resuspend in 1X Binding Buffer A->B C Add Annexin V & PI Stains B->C D Incubate 15-30 min (Dark, RT) C->D E Add More Buffer & Place on Ice D->E F Analyze by Flow Cytometry (Within 1 Hour) E->F

TUNEL Assay for DNA Fragmentation

The TUNEL (TdT dUTP Nick-End Labeling) assay detects late-stage apoptotic DNA fragmentation [6].

  • Principle: The enzyme Terminal Deoxynucleotidyl Transferase (TdT) catalyzes the addition of fluorescent-dUTP to the 3'-OH ends of fragmented DNA.
  • Sample Preparation: Fix cells with fresh 4% paraformaldehyde for 30 minutes at room temperature. Permeabilize cells with 0.1% Triton X-100 in 0.1% sodium citrate on ice for 2 minutes to allow reagent entry [4].
  • Staining and Analysis:
    • Incubate fixed and permeabilized cells with the TUNEL reaction mixture (containing TdT and fluorescent-dUTP) for 60 minutes at 37°C in the dark.
    • Wash cells and analyze by flow cytometry or fluorescence microscopy. A counterstain like DAPI can be used to identify all nuclei.
  • Critical Controls: Always include a negative control (cells without the TdT enzyme) and a positive control (cells treated with DNase to induce DNA breaks) to validate the assay [4] [6].

Troubleshooting Common Assay Problems

Here are solutions to frequently encountered issues when running apoptosis assays for this compound.

Problem Possible Causes Solutions & Optimizations

| High Background in Control | 1. Mechanical damage from harsh handling. 2. Over-trypsinization. 3. Spontaneous apoptosis from over-confluent cultures. | 1. Pipette gently; use EDTA-free dissociation enzymes [3]. 2. Use healthy, log-phase cells at optimal confluence. | | No Apoptotic Signal in Treated Group | 1. This compound concentration/duration too low. 2. Lost apoptotic cells in supernatant. 3. Reagent degradation. | 1. Run a dose/time curve (e.g., 10-70 µg/mL, 24h) [1]. 2. Always collect and process the culture supernatant. 3. Include a positive control (e.g., Staurosporine). | | Poor Annexin V/PI Population Separation | 1. Spectral overlap due to improper compensation. 2. Cellular autofluorescence. | 1. Use single-stain controls for accurate compensation [3]. 2. If cells are autofluorescent, use a brighter fluorophore (e.g., PE, APC) instead of FITC [3]. | | Only PI is Positive, Annexin V is Negative | This indicates late apoptosis/necrosis; early apoptotic stage was missed or cells are dead. | Shorten treatment time with this compound; ensure cells are healthy at experiment start [3]. | | Only Annexin V is Positive, PI is Negative | Cells are in early apoptosis (membrane intact). | This is an expected result for early apoptosis. Verify PI was added and is functional [3]. |

Drug Combination Synergy Studies

Beyond single-agent studies, a promising application is investigating this compound's synergy with standard chemotherapeutics.

  • Experimental Design: Treat cancer cells (e.g., gastric AGS cells) with this compound in combination with drugs like Oxaliplatin or Capecitabine [2].
  • Analysis: Use the MTT assay to measure cell viability. Research has shown that these combinations can produce significantly stronger cytotoxic effects than single agents alone, with lower IC₅₀ values for the combinations [2].
  • Purpose: This approach can help in designing more effective, lower-dose combination therapies to overcome drug resistance and reduce side effects.

References

Yamogenin and Mitochondrial Membrane Potential: Key Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data from peer-reviewed studies on yamogenin-induced mitochondrial membrane depolarization.

| Cell Line | This compound Concentrations Tested | Key Findings on MMP | Measurement Technique | Citation | | :--- | :--- | :--- | :--- | :--- | | Human ovarian cancer (SKOV-3) | 10, 20, 50, 70 µg/mL | Concentration-dependent MMP loss. ~18.5% cells depolarized at 20 µg/mL; ~67.7% at 70 µg/mL. | Flow cytometry with a fluorescent MMP-sensitive dye [1]. | | Human gastric adenocarcinoma (AGS) | 30, 60 µg/mL | Significant MMP decrease at higher concentrations. ~7.8% of live cells were depolarized at 30 µg/mL. | Flow cytometry [2] [3]. |

These findings confirm that the disruption of mitochondrial function is a key mechanism in this compound-induced apoptosis in cancer cells [1] [2].

Protocols for Measuring Mitochondrial Membrane Potential

You can use several reliable protocols to assess MMP. The table compares three common methods using different fluorescent dyes.

Dye Principle Key Protocol Steps Excitation/Emission Tools & Citations

| DiIC₁(5) | Accumulates in polarized mitochondria; fluorescence decreases upon depolarization. | 1. Suspend cells at 1x10⁶/mL. 2. Treat with 50 nM DiIC₁(5). 3. Incubate 15-30 min at 37°C. 4. Analyze by flow cytometry. Include CCCP (50 µM) control. | Ex/Em: ~638/658 nm [4]. | MitoProbe DiIC1(5) Assay Kit [4] | | JC-1 | Forms red fluorescent "J-aggregates" in polarized mitochondria; remains green as monomer when depolarized. | 1. Harvest and wash cells. 2. Incubate with 5 µM JC-1 for 30 min at 37°C. 3. Detect and analyze by flow cytometry. | Aggregates: Ex/Em ~585/590 nm Monomer: Ex/Em ~510/527 nm [5] [6]. | Commercial kits available [5]. | | TMRM | Cationic dye accumulated by active mitochondria; fluorescence loss indicates depolarization. | 1. Incubate cells with 20 nM TMRM and 2 µM Cyclosporin-H (inhibits efflux pumps) for 30 min at 37°C. 2. Analyze via flow cytometry or live imaging. Use FCCP (4 µM) control. | Ex/Em: ~535/600 nm [7]. | Available from multiple suppliers [7]. |

The following diagram illustrates the general workflow for measuring MMP and how this compound triggers the intrinsic apoptotic pathway.

g This compound-Induced Apoptosis via Mitochondrial Pathway cluster_protocol MMP Measurement Protocol start Start Experiment treat Treat Cells with this compound start->treat mmp_loss Mitochondrial Membrane Depolarization (ΔΨm loss) treat->mmp_loss ros Increased ROS Production mmp_loss->ros caspases Activation of Executioner Caspases mmp_loss->caspases ros->caspases Amplifies apoptosis Apoptotic Cell Death caspases->apoptosis p1 Harvest & Wash Cells p2 Load Fluorescent Dye (JC-1, TMRM, DiIC1(5)) p1->p2 p3 Incubate 30 min at 37°C p2->p3 p4 Analyze via Flow Cytometry p3->p4 cccp +CCCP/FCCP Control cccp->p3

Frequently Asked Questions (FAQs)

Q1: What are the recommended control experiments for MMP assays? Always include both positive and negative controls. A positive control for depolarization is essential; treat cells with an uncoupler like CCCP (50 µM) or FCCP (4 µM) for 5-30 minutes before or during dye incubation. This validates that your dye is responding to changes in MMP [4] [7]. Untreated cells serve as the negative control for healthy, polarized mitochondria.

Q2: My fluorescence signal is weak. How can I troubleshoot this?

  • Dye Concentration and Staining Time: Ensure you are using the correct dye concentration and have optimized the incubation time for your specific cell line.
  • Inhibitor for Efflux Pumps: Some cells actively export dyes. Using an inhibitor like Cyclosporin-H (2 µM) can improve dye retention and signal strength [7].
  • Membrane Integrity: Check cell health and membrane integrity, as excessive cell death can affect dye uptake.

Q3: Besides MMP, what other parameters can I measure to confirm apoptosis? To build a comprehensive mechanism of action for this compound, you can integrate the following assays in a multi-parametric workflow [6]:

  • Oxidative Stress: Use probes like DCFDA to measure Reactive Oxygen Species (ROS) [1] [8].
  • Apoptosis Markers: Use Annexin V/PI staining to detect phosphatidylserine externalization and membrane integrity [4] [6].
  • Caspase Activity: Measure the activity of initiator (caspase-8, -9) and executioner (caspase-3/7) caspases with luminometric or fluorometric assays [1] [2].
  • Cell Cycle Analysis: Use PI or BrdU/PI staining to check for cell cycle arrest, such as in the sub-G1 phase [1] [6].

References

yamogenin caspase activity measurement troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin & Caspase Activation

Caspase Type Role in Apoptosis This compound-Induced Activation? Key Findings from SKOV-3 Cell Study [1]
Caspase-8 Initiator (Extrinsic Pathway) Yes Activity confirmed via luminometry; upstream genes (FADD, DEDD2) significantly upregulated.
Caspase-9 Initiator (Intrinsic Pathway) Yes Activity confirmed via luminometry; triggered by mitochondrial membrane depolarization.
Caspase-3/7 Executioner (Convergence Point) Yes Activity confirmed via luminometry and flow cytometry; leads to chromatin condensation and cell death.

The following diagram illustrates how this compound triggers this cascade of events leading to apoptosis, integrating the key components from the table above:

G This compound This compound SubG1 Sub-G1 Cell Cycle Arrest This compound->SubG1 OxStress Oxidative Stress This compound->OxStress DeathReceptors TNF Receptor Superfamily Upregulation This compound->DeathReceptors MMPert Mitochondrial Membrane Perturbation OxStress->MMPert Casp9 Caspase-9 Activation MMPert->Casp9 FADD_Up FADD & DEDD2 Upregulation DeathReceptors->FADD_Up Casp8 Caspase-8 Activation FADD_Up->Casp8 Casp37 Caspase-3/7 Activation Casp8->Casp37 Direct Bid Bid Activation Casp8->Bid Casp9->Casp37 Apoptosis Apoptosis (DNA Fragmentation, Chromatin Condensation) Casp37->Apoptosis Bid->MMPert


Troubleshooting Caspase Activity Assays

Here are solutions to common problems you might face when measuring caspase activity in your this compound experiments.

Low or No Signal Detection
  • Problem: Expected caspase activation is not detected despite evidence of cell death (e.g., from morphology or viability assays).
  • Solutions:
    • Confirm Apoptosis: Ensure cell death is occurring via apoptosis. Use a positive control, like Staurosporine, to validate your assay system [2].
    • Kinetic Considerations: Caspase activation can be transient [3]. Perform a time-course experiment, measuring activity at multiple time points (e.g., 2, 4, 6, 8, 24 hours) after this compound treatment to capture the peak activity [1] [3].
    • Optimize Sample Prep: Use fresh, chilled lysis buffer and keep samples on ice to preserve enzyme activity. Avoid repeated freeze-thaw cycles of lysates [2].
High Background Signal
  • Problem: Signal is high in untreated control samples, reducing the assay's sensitivity.
  • Solutions:
    • Minimize Handling: Include a "no substrate" control to identify background from autofluorescence or other reagents. Handle plates in low-light conditions to prevent fluorophore photobleaching.
    • Validate Specificity: Use a caspase-specific inhibitor (e.g., Z-VAD-FMK) as a control. If the signal is significantly reduced in the inhibited sample, it confirms the signal is from specific caspase activity.
High Well-to-Well Variability
  • Problem: Inconsistent replicate readings within the same treatment group.
  • Solutions:
    • Uniform Cell Seeding: Ensure cells are seeded at a consistent density across the well plate. Use a automated cell counter for accuracy and mix the cell suspension thoroughly before seeding.
    • Proper Lysate Handling: After lysing cells on ice, clarify the lysate by centrifugation. Use the supernatant for the assay and ensure it is well-mixed before aliquoting into the assay plate [2].

Detailed Experimental Protocol

This protocol is adapted from general caspase activity measurement methods and tailored using specifics from the this compound study on SKOV-3 cells [1] [2].

Cell Treatment and Lysate Preparation
  • Cell Line: Human ovarian cancer SKOV-3 cells.
  • Treatment: Treat cells at ~70-80% confluence with this compound at its IC₅₀ concentration (23.90 ± 1.48 µg/mL) or your desired dose for 24 hours [1]. Include a vehicle control (e.g., DMSO or ethanol at 0.7% v/v).
  • Harvesting: Collect both floating and adherent cells (by trypsinization).
  • Lysate Preparation:
    • Wash cell pellet with cold PBS.
    • Lyse cells in a suitable volume of ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.5, 0.1% CHAPS, 2 mM DTT, 1 mM EDTA, plus protease inhibitors) [2].
    • Incubate on ice for 15-30 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.
    • Transfer the supernatant to a new tube. Keep everything on ice.
Protein Quantification and Normalization
  • Determine the protein concentration of each lysate using a standard assay like BCA [2].
  • Dilute all lysates to the same protein concentration with assay buffer or lysis buffer. This is critical for comparing activity between samples.
Caspase Activity Measurement (Luminometry/Fluorometry)
  • Substrates:
    • Caspase-3/7: Use DEVD-AMC (fluorogenic) or DEVD-AFC.
    • Caspase-8: Use IETD-AMC or IETD-AFC.
    • Caspase-9: Use LEHD-AMC or LEHD-AFC [2].
  • Assay Setup:
    • In a 96-well plate, combine:
      • 50 µg of total protein lysate.
      • Caspase assay buffer (e.g., 100 mM HEPES pH 7.2, 10% sucrose, 0.1% CHAPS, 2 mM DTT).
      • 50 µM of the specific caspase substrate (from a 20 mM stock in DMSO).
    • Bring the total reaction volume to 100-200 µL.
  • Incubation and Reading:
    • Incubate the reaction at 37°C for 1-2 hours.
    • Measure the fluorescence using a microplate reader with the appropriate wavelengths (e.g., for AMC: Excitation ~380 nm, Emission ~460 nm).
    • Perform measurements in triplicate for statistical rigor.
Data Analysis
  • Subtract the average fluorescence of a "no lysate" blank control from all readings.
  • Normalize the activity of the this compound-treated groups to the vehicle control group (set to 100% or 1.0).
  • Perform statistical analysis (e.g., Student's t-test) to determine significance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended positive control for caspase assays in this compound studies? A compound known to induce robust apoptosis, such as Staurosporine, is an excellent positive control. It helps verify that your assay is working correctly and provides a benchmark for the level of caspase activation you can expect [2].

Q2: Besides activity assays, how else can I confirm caspase activation by this compound? You can use several orthogonal methods to validate your findings [2]:

  • Western Blotting: Detect the cleaved (active) fragments of caspases (e.g., cleaved Caspase-3) or cleavage of classic caspase substrates like PARP.
  • Immunostaining: Use antibodies specific for the active form of caspases in fixed cells to visualize activation microscopically.
  • Flow Cytometry: Use FLICA (Fluorochrome-Labeled Inhibitors of Caspases) probes or antibodies against active caspases to quantify the percentage of cells with active caspases.

Q3: My this compound is dissolved in ethanol. Could this solvent affect caspase activity? The original study used ethanol as a vehicle control at a concentration of 0.7% (v/v) and observed no significant adverse effects compared to untreated cells [1]. It is crucial to include a vehicle control with the exact same concentration of solvent (ethanol or DMSO) used to dissolve this compound in your treated samples. This control will account for any potential effects of the solvent itself.

References

Yamogenin Cytotoxicity Assay Protocol (MTT Method)

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a study investigating Yamogenin's effects on human gastric cancer (AGS) cells [1].

  • Cell Line: Human Gastric Cancer Cells (AGS)
  • Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay
  • Key Findings: this compound showed the strongest cytotoxic effect on AGS cells with an IC₅₀ of 18.50 ± 1.24 µg/mL. Effects were significantly stronger in combination with chemotherapeutics like oxaliplatin or capecitabine [1].

Step-by-Step Methodology

  • Cell Seeding and Pre-incubation: Plate AGS cells in an appropriate multi-well plate and pre-incubate for 24 hours to allow cells to adhere and resume growth [1].
  • Treatment with this compound: Expose cells to a range of this compound concentrations. The 2024 study used concentrations up to 60 µg/mL [1].
  • Incubation with MTT Reagent: After the desired treatment period, add MTT solution to the culture medium at a final concentration of 0.2 - 0.5 mg/mL. Incubate the plate for 1 to 4 hours to allow formazan crystal formation [2].
  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals. Common agents include DMSO or SDS. The solution must be thoroughly mixed [2] [3].
  • Absorbance Measurement: Transfer the solution to a plate reader and measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630 nm is sometimes used but not always necessary [2].

Experimental Parameters & Observed Effects

The table below summarizes key conditions and findings from the recent research:

Parameter Description / Value Notes / Observed Effect
Tested Cell Lines AGS (gastric), HCT116 (colon), UM-SCC-6 (squamous carcinoma), fibroblasts (normal) Strongest effect on AGS; weak on HCT116; no effect on UM-SCC-6; non-toxic to normal fibroblasts [1]
This compound IC₅₀ (AGS) 18.50 ± 1.24 µg/mL Concentration causing 50% cell death [1]
Combination Therapy This compound + Oxaliplatin or Capecitabine Enhanced cytotoxic effect vs. single agents; lower IC₅₀ for combinations [1]
Cell Death Analysis Flow cytometry (Annexin V/PI) Increased late apoptotic and dead cells (e.g., 41.77% dead at 60 µg/mL) [1]

| Mechanism of Action | - Induces ROS production

  • Depolarizes mitochondrial membrane
  • Increases caspase-8 & -9 activity
  • Up-regulates TNFRSF25 mRNA | Induces apoptosis via extrinsic and intrinsic pathways [1] |

MTT Assay Workflow

The following diagram illustrates the core workflow of the MTT assay as applied in the this compound study:

G Start Plate AGS Cells Treat Treat with This compound Start->Treat AddMTT Add MTT Reagent Treat->AddMTT Formazan Viable Cells Reduce MTT (Formazan Crystals Form) AddMTT->Formazan Solubilize Solubilize Crystals (DMSO/SDS) Formazan->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Analyze Data (Calculate Viability & IC₅₀) Measure->Analyze

Frequently Asked Questions (FAQs)

Q1: What is the source of this compound? A1: this compound is a plant steroidal saponin found in species including Dioscorea collettii, Asparagus officinalis, and Trigonella foenum-graecum (fenugreek) [1] [4].

Q2: Why might my MTT assay results have high variability or background? A2: Common issues include:

  • Chemical Interference: Test compounds that are reducing agents (e.g., ascorbic acid) can non-enzymatically reduce MTT, increasing background [2].
  • Incorrect Cell Density: Too few cells can lead to low signal; too many can cause over-confluence and altered metabolism, leading to inaccurate results [5].
  • Edge Effect: Evaporation from outer wells of the plate can cause uneven results. Using room temperature pre-incubation and ensuring even incubator temperature can help mitigate this [5].
  • Inadequate Solubilization: Ensure formazan crystals are completely dissolved before reading [2].

Q3: Are there alternatives to the MTT assay? A3: Yes, other common viability assays include:

  • MTS/WST-1 Assays: These tetrazolium salts yield a water-soluble formazan product, eliminating the solubilization step [2] [3].
  • Resazurin Assays: This dye is reduced to fluorescent resorufin in viable cells, offering high sensitivity [2] [3].
  • ATP Assays: Measure cellular ATP content using luminescence, providing a highly sensitive indicator of viable cell number [2].

Key Troubleshooting Guide

Problem Possible Cause Solution
High background in all wells Chemical interference from compounds or medium; spontaneous MTT reduction [2] [5] Include control wells with medium, MTT, and test compounds but no cells to check for interference.
Low signal-to-noise ratio Incorrect cell number; insufficient MTT incubation time; low metabolic activity [2] [6] Generate a standard curve with different cell densities to optimize seeding number. Extend MTT incubation within non-toxic limits (1-4 hrs).
Precipitate visible after solubilization Incomplete dissolution of formazan crystals [2] Ensure solubilization agent is fresh and mix thoroughly until the solution is homogeneous with no visible particles.
Large well-to-well variation Inconsistent cell seeding or pipetting; contamination; edge effects [5] Ensure cells are evenly suspended when seeding. Calibrate pipettes. Use triplicate wells. Use plates with low evaporation lids.

References

yamogenin storage temperature stability

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin Storage & Handling FAQ

Q1: What are the recommended storage conditions for this compound? According to the manufacturer's Safety Data Sheet (MSDS), the following conditions are recommended for safe storage to maintain this compound's stability [1].

Form Recommended Temperature Duration
Powder -20°C 3 years
Powder 4°C 2 years
In solvent -80°C 6 months
In solvent -20°C 1 month
  • Additional Handling Precautions [1]:
    • Container: Keep the container tightly sealed.
    • Environment: Store in a cool, well-ventilated area away from direct sunlight and ignition sources.
    • Personal Protection: Use personal protective equipment, including safety goggles, protective gloves, and impervious clothing. Avoid inhalation and contact with skin or eyes.

Q2: What is the evidence for this compound's stability and activity under these conditions? While the MSDS provides storage guidelines, recent peer-reviewed studies demonstrate that this compound remains biologically active and stable when handled according to standard laboratory protocols.

The table below summarizes key experimental findings that confirm the stability and efficacy of this compound in various in vitro assays [2] [3] [4].

Assay / Cell Line Key Finding Implication for Stability & Activity
Cytotoxicity (SKOV-3 cells) IC50 of 23.90 ± 1.48 µg/mL after 24h treatment [2] [3]. Compound is stable and active in cell culture conditions.
Cytotoxicity (AGS cells) IC50 of 18.50 ± 1.24 µg/mL after 24h treatment [4] [5]. Confirms activity in a different cancer cell line.
Apoptosis & Caspase Activation Activated caspases -8, -9, and -3/7 [2] [3] [4]. Stable enough to execute a multi-step mechanism of action.
Flow Cytometry & PCR Used for cell cycle, oxidative stress, and gene expression analysis [2] [3] [4]. Stable under various analytical processing conditions.

Experimental Workflow: Assessing this compound's Anticancer Mechanism

The following diagram illustrates a validated experimental workflow from recent studies that investigated the mechanism of action of this compound. This workflow confirms the compound's stability throughout multi-stage experimental procedures [2] [3] [4].

G Start Start: this compound Treatment CellViability Cell Viability Assay (MTT / xCELLigence) Start->CellViability Morphology Morphological Analysis (Hoechst Staining) CellViability->Morphology Apoptosis Apoptosis Detection (Flow Cytometry) Morphology->Apoptosis MechAnalysis Mechanism Analysis Apoptosis->MechAnalysis MMP Mitochondrial Membrane Potential (JC-1) MechAnalysis->MMP Flow Cytometry ROS ROS Production (DCFH-DA) MechAnalysis->ROS Flow Cytometry Caspase Caspase Activity (Luminometry) MechAnalysis->Caspase Luminometry GeneExpr Gene Expression (RT-PCR) MechAnalysis->GeneExpr RT-PCR Conclusion Conclusion: Confirmed Apoptosis via Intrinsic/Extrinsic Pathways MMP->Conclusion ROS->Conclusion Caspase->Conclusion GeneExpr->Conclusion

Key Experimental Protocols:

  • Cell Viability Assay (MTT): The viability of cancer cells (e.g., AGS, SKOV-3) after this compound treatment is measured using MTT assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. MTT reagent is added and incubated, followed by solvent dissolution. Absorbance is measured at 570 nm, and IC50 values are calculated [4] [5].
  • Apoptosis Detection via Flow Cytometry: The pro-apoptotic effect is quantified using an Annexin V/propidium iodide (PI) binding assay. After treatment, cells are harvested, stained with Annexin V and PI, and analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations [4] [5].
  • Caspase Activity Measurement (Luminometry): Caspase activity is a key marker of apoptosis. Following this compound treatment, cell lysates are incubated with caspase-specific luminogenic substrates. The resulting luminescence, proportional to caspase activity, is measured with a luminometer [2] [3].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected drop in bioactivity Compound degradation due to improper storage, repeated freeze-thaw cycles, or contamination. Prepare small, single-use aliquots. Avoid repeated thawing. Ensure storage temperature is consistently maintained [1].
Poor solubility in culture medium Inherent physicochemical properties of the compound. This compound may initially be dissolved in DMSO as a stock solution before dilution in the culture medium. Ensure the final DMSO concentration is non-cytotoxic (typically <0.5%) [4] [5].
Inconsistent results in apoptosis assays Incorrect assay timing or cell confluency. Ensure cells are in the logarithmic growth phase and not over-confluent. Perform a time-course experiment to determine the optimal incubation period for apoptosis detection [2] [4].

References

Yamogenin Working Concentrations for Cytotoxicity Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the effective concentrations of yamogenin reported in recent in vitro studies on various human cancer cell lines.

Cell Line Cell Type Assay Type Reported IC₅₀ / Effective Concentration Key Observations Citation
AGS Gastric Adenocarcinoma MTT Assay IC₅₀: 18.50 ± 1.24 μg/mL (≈ 44.6 μM) Strongest cytotoxic effect observed; synergy with chemotherapy drugs [1] [2].
SKOV-3 Ovarian Cancer xCELLigence (Real-Time) IC₅₀: 23.90 ± 1.48 μg/mL (≈ 57.7 μM) Induced apoptosis via intrinsic and extrinsic pathways [3] [4].
HaCaT Non-Cancer Keratinocytes xCELLigence (Real-Time) IC₅₀: 16.40 ± 1.41 μg/mL (≈ 39.6 μM) Used as a non-cancer control; this compound showed cytotoxicity [4].
HCT116 Colon Cancer MTT Assay >60 μg/mL (≈ 145 μM) Much weaker effect compared to AGS cells [1] [2].
AGS (Combination) Gastric Adenocarcinoma (with Oxaliplatin) MTT Assay IC₅₀: 10.64 ± 0.18 μg/mL Enhanced effect in combination with chemotherapy [1] [2].
AGS (Combination) Gastric Adenocarcinoma (with Capecitabine) MTT Assay IC₅₀: 13.09 ± 1.83 μg/mL Enhanced effect in combination with chemotherapy [1] [2].

Detailed Experimental Protocols

Here are the standardized protocols from the research for key assays to help you replicate the experiments.

Cell Viability and Cytotoxicity Assay (MTT)

This protocol is based on the study that tested this compound on AGS, HCT116, and UM-SCC-6 cells [1] [2].

  • Cell Lines: AGS (gastric cancer), HCT116 (colon cancer), UM-SCC-6 (squamous carcinoma), and fibroblasts as a non-cancer control.
  • Compound Preparation: this compound was dissolved and serially diluted to final concentrations typically ranging from 5 to 60 μg/mL in the cell culture medium.
  • Procedure:
    • Seed cells in 96-well plates and pre-incubate for 24 hours.
    • Treat cells with various concentrations of this compound for 24 hours.
    • Add MTT solution ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well and incubate for an additional 2-4 hours.
    • Dissolve the formed formazan crystals with a solvent (e.g., DMSO or acidified isopropanol).
    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. The IC₅₀ value can be determined using non-linear regression analysis.
Apoptosis Analysis via Flow Cytometry

This method was used to quantify apoptotic and dead cells in AGS cultures after this compound treatment [1] [2].

  • Staining: Use an Annexin V-FITC/propidium iodide (PI) apoptosis detection kit.
  • Procedure:
    • Treat AGS cells with this compound (e.g., at 30 μg/mL and 60 μg/mL) for 24 hours.
    • Harvest the cells, wash with PBS, and resuspend in a binding buffer.
    • Stain the cell suspension with Annexin V-FITC and PI for 15-20 minutes in the dark.
    • Analyze the stained cells using a flow cytometer within 1 hour.
  • Data Interpretation:
    • Annexin V-FITC-negative / PI-negative: Viable cells.
    • Annexin V-FITC-positive / PI-negative: Early apoptotic cells.
    • Annexin V-FITC-positive / PI-positive: Late apoptotic cells.
    • Annexin V-FITC-negative / PI-positive: Necrotic cells.

Mechanism of Action and Experimental Pathways

The following diagram illustrates the key apoptotic pathways induced by this compound, as identified in the studies on SKOV-3 and AGS cell lines [3] [1] [4].

G cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_common Execution Phase This compound This compound TNF_FADD TNF Superfamily FADD Upregulation This compound->TNF_FADD OxidativeStress Oxidative Stress (ROS Increase) This compound->OxidativeStress Caspase8 Caspase-8 Activation TNF_FADD->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 MMP Mitochondrial Membrane Depolarization (MMP ↓) OxidativeStress->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for testing this compound on a new cancer cell line? Based on the data from multiple studies, a concentration range of 10 to 60 μg/mL (≈ 24 to 145 μM) is a rational starting point for a 24-hour treatment. For a more detailed profile, consider testing a broader range (e.g., 5-70 μg/mL) to accurately determine the IC₅₀ value for your specific cell line [3] [1] [4].

Q2: Does this compound affect the cell cycle? Yes. Flow cytometry analysis has demonstrated that this compound induces cell cycle arrest in the sub-G1 phase, which is indicative of apoptotic DNA fragmentation. This effect was shown to be concentration-dependent in SKOV-3 cells [3] [4].

Q3: Can this compound be used in combination with standard chemotherapy drugs? Yes, preliminary in vitro evidence suggests synergistic effects. In AGS gastric cancer cells, combining this compound with oxaliplatin or capecitabine resulted in a significantly lower IC₅₀ for the combination than for any single agent alone [1] [2].

Q4: What solvent should I use to prepare this compound stock solutions? According to one supplier's protocol, this compound can be dissolved in ethanol to create a stock solution of 10 mg/mL [5]. Ensure the final concentration of ethanol in your cell culture media is non-toxic to cells (typically ≤0.5-1%).

References

yamogenin antioxidant capacity validation assays

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin Antioxidant Capacity Data

The table below summarizes the key quantitative findings from a 2024 in vitro study on this compound's antioxidant properties [1].

Assay Method Assay Principle Reported IC50 Value for this compound Interpretation
DPPH Single Electron Transfer (SET) 704.7 ± 5.9 µg/mL [1] Moderate antioxidant activity [1].
ABTS Single Electron Transfer (SET) 631.09 ± 3.51 µg/mL [1] Moderate antioxidant activity [1].

Experimental Protocols for Key Assays

Here are the detailed methodologies for the DPPH and ABTS assays, as commonly used in the literature and applicable to the this compound data [1] [2] [3].

DPPH Radical Scavenging Assay
  • Principle: Measures the ability of an antioxidant to donate an electron or hydrogen atom to reduce the stable, purple-colored DPPH radical to a yellow-colored diphenylpicrylhydrazine [2] [3].
  • Reagent Preparation: Dissolve DPPH radical in ethanol or methanol to prepare a stock solution (e.g., 24 mg in 100 mL). Dilute this stock to create a working solution [2].
  • Procedure:
    • Mix the sample (e.g., 50 µL of this compound dilution) with the DPPH working solution (e.g., 1950 µL) [2].
    • Incubate the mixture in the dark at room temperature for a set period (typically 30 minutes).
    • Measure the absorbance of the solution at 515-517 nm using a spectrophotometer [2] [3].
  • Calculation: The percentage of DPPH scavenging is calculated as [(Abs_control - Abs_sample) / Abs_control] × 100. The IC50 value is then determined from a dose-response curve [1].
ABTS Radical Scavenging Assay
  • Principle: Measures the ability of an antioxidant to scavenge the pre-formed blue-green ABTS•+ radical cation, converting it back to its colorless form [2] [3].
  • Reagent Preparation: Generate the ABTS•+ radical by reacting ABTS salt (e.g., 38.4 mg) with an oxidizing agent like potassium persulfate (e.g., 6.62 mg) in water. Incubate this mixture in the dark for 12-16 hours. Before use, dilute the solution to an appropriate absorbance with ethanol or buffer [2].
  • Procedure:
    • Combine the sample (e.g., 10 µL of this compound dilution) with the ABTS•+ working solution (e.g., 990 µL) [2].
    • Incubate the mixture for a short time (e.g., 6-30 minutes).
    • Measure the absorbance at 734-740 nm [2] [3].
  • Calculation: The percentage of inhibition is calculated similarly to the DPPH method, and the IC50 value is determined [1].

A Framework for Validating Antioxidant Capacity

Since antioxidant capacity is complex, no single assay can provide a complete picture. A robust validation strategy should involve multiple complementary methods. The diagram below illustrates a logical workflow for assay selection and validation.

Start Start: Validate Antioxidant Capacity AssaySelection Assay Selection Strategy Start->AssaySelection SET SET-Based Assays (Measure reducing ability) Examples: DPPH, ABTS, FRAP, CUPRAC AssaySelection->SET HAT HAT-Based Assays (Measure radical chain-breaking) Example: ORAC AssaySelection->HAT Validation Validation & Correlation SET->Validation HAT->Validation MultipleMethods Use Multiple Assays Validation->MultipleMethods StatisticalAnalysis Statistical Analysis (e.g., PCA, SRD) MultipleMethods->StatisticalAnalysis CompareStandards Compare with Standard Antioxidants StatisticalAnalysis->CompareStandards Decision Decision Point CompareStandards->Decision ConsistentResults Are results consistent across assays? Decision->ConsistentResults Yes ConclusionFail Investigate Discrepancies Assay mechanisms or sample properties may differ Decision->ConclusionFail No ConclusionSuccess Robust Validation Antioxidant capacity is confirmed ConsistentResults->ConclusionSuccess

The workflow above is supported by the following key considerations:

  • Use Multiple Assay Types: Relying on a single assay is not sufficient. You should employ assays based on different mechanisms, such as Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), to get a comprehensive profile [4] [5].
  • Context of Use Matters: The choice of assay can depend on the compounds you are testing. For instance, the ABTS assay is often more responsive than the DPPH assay for analyzing certain flavonoids like dihydrochalcones and flavanones [2].
  • Statistical Comparison: Advanced statistical methods like Principal Component Analysis (PCA) and Sum of Ranking Differences (SRD) can be used to identify which assays provide the most representative results for your dataset and to find a "consensus" method [5].

Choosing the Right Assay

Different assays have distinct advantages, costs, and complexities. The table below compares some common methods to help you select the most appropriate ones for your research on this compound.

Assay Name Mechanism Key Advantages Key Limitations / Considerations
DPPH SET / HAT Simple, rapid, inexpensive; no special equipment [3] [5]. Less specific; colored samples can interfere [3].
ABTS SET / HAT Faster reaction than DPPH; works in aqueous and organic phases [2] [3]. Requires long radical generation step (12-16 hrs) [3].
FRAP SET Simple, inexpensive, and rapid [3] [5]. Non-physiological pH; doesn't measure SH-group antioxidants [6].
CUPRAC SET Good for both hydrophilic and lipophilic antioxidants [3]. Relatively new, less established protocol [3].
ORAC HAT Biologically relevant radicals; measures inhibition time [3]. Requires fluorescent detector; more complex [3].
Folin-Ciocalteu SET Often used to estimate "total phenolics" [3]. Not a true antioxidant assay; measures reducing capacity [3].

References

Yamogenin vs Diosgenin: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin and diosgenin are stereoisomers—they share the same molecular formula but differ in the spatial arrangement of atoms, which influences their biological activity [1]. The table below compares their key features:

Feature This compound Diosgenin
Chemical Structure (25S)-spirost-5-en-3beta-ol [2] (25R)-spirost-5-en-3beta-ol [2]
Natural Sources Trigonella foenum-graecum (fenugreek), Asparagus officinalis, Dioscorea collettii, Agave species [3] [1] Found in many of the same plants as this compound, such as fenugreek and various Dioscorea (yam) species [3]
Key Anticancer Findings Induces apoptosis via death receptor (extrinsic) and mitochondrial (intrinsic) pathways; shows synergy with chemotherapy drugs [3] [2] Well-documented to induce apoptosis in various cancer cell lines (e.g., HCT-116, HT-29 colon cancer cells) [3]

| Reported IC₅₀ (in vitro) | Gastric cancer (AGS): 18.50 ± 1.24 µg/mL [3] Ovarian cancer (SKOV-3): 23.90 ± 1.48 µg/mL [2] | Varies by study and cell line; generally shows potent activity in the low micromolar range [3] |

Key Experimental Data on this compound's Activity

The anticancer effects of this compound are supported by the following quantitative data from recent studies:

Cancer Cell Line Cytotoxicity (IC₅₀) Key Observed Mechanisms Citation

| Gastric (AGS) | 18.50 ± 1.24 µg/mL | • Induced ROS production • Mitochondrial membrane depolarization • Increased caspase-8 & -9 activity • Upregulated TNFRSF25 mRNA | [3] | | Ovarian (SKOV-3) | 23.90 ± 1.48 µg/mL | • Cell cycle arrest in sub-G1 phase • Increased oxidative stress • Activation of caspase-8, -9, -3/7 • Upregulation of TNFRSF10B, FADD | [2] | | Combination with Oxaliplatin (AGS) | 10.64 ± 0.18 µg/mL (IC₅₀ for combination) | Significantly enhanced cytotoxic effect compared to single agents | [3] | | Combination with Capecitabine (AGS) | 13.09 ± 1.83 µg/mL (IC₅₀ for combination) | Significantly enhanced cytotoxic effect compared to single agents | [3] |

Detailed Experimental Protocols

To confirm this compound's mechanism of action, the following key in vitro methodologies are employed:

  • Cytotoxicity Assessment (MTT Assay)

    • Purpose: To determine the compound's IC₅₀ value (concentration that inhibits 50% of cell growth).
    • Method: Cells are seeded in plates and treated with varying concentrations of this compound. After incubation, MTT reagent is added. Living cells convert MTT into purple formazan crystals, which are dissolved, and the absorbance is measured. Cell viability is calculated as a percentage of the untreated control [3] [2].
  • Analysis of Apoptosis (Flow Cytometry)

    • Purpose: To quantify the percentage of cells undergoing apoptosis and necrosis.
    • Method: Cells are treated with this compound, then stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (exposed on the outer membrane of apoptotic cells), while PI enters dead cells with compromised membranes. Flow cytometry distinguishes live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [3].
  • Measurement of Mitochondrial Membrane Potential (ΔΨm)

    • Purpose: To assess the initiation of the intrinsic apoptotic pathway.
    • Method: Treated cells are loaded with a fluorescent dye like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red light. In apoptotic cells with low ΔΨm, it remains in a monomeric form that emits green light. The shift from red to green fluorescence is measured by flow cytometry [3] [2].
  • Detection of Caspase Activity

    • Purpose: To confirm the activation of key enzymes in the apoptosis cascade.
    • Method:
      • Luminometry: Caspase-8 and -9 activity is measured using specific luminescent substrates. Upon cleavage by the active caspase, the substrate generates a luminescent signal proportional to the enzyme's activity level [3].
      • Flow Cytometry: Active caspase-3/7 can be detected using cell-permeable fluorescent inhibitors that bind to the active enzymes [2].
  • Gene Expression Analysis (RT-PCR)

    • Purpose: To identify changes in the mRNA levels of genes regulating apoptosis.
    • Method: Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a real-time PCR machine. The expression of target genes is normalized to housekeeping genes and compared to the control to determine fold changes [3] [2].

This compound's Apoptotic Signaling Pathway

The diagram below illustrates the mechanism by which this compound induces programmed cell death, integrating findings from multiple studies.

G Proposed Apoptotic Mechanism of this compound This compound This compound ExtrinsicPath Extrinsic Pathway Activation This compound->ExtrinsicPath IntrinsicPath Intrinsic Pathway Activation This compound->IntrinsicPath DeathReceptor Death Receptor Upregulation (e.g., TNFRSF25) ExtrinsicPath->DeathReceptor MMP Membrane Depolarization (ΔΨm ↓) IntrinsicPath->MMP ROS ROS Production ↑ IntrinsicPath->ROS Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 activates Bid Bid Activation (crosstalk) Caspase8->Bid cleaves Mitochondrion Mitochondrial Dysfunction Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 MMP->Mitochondrion ROS->Mitochondrion Caspase9->Caspase37 activates Apoptosis Apoptotic Cell Death Caspase37->Apoptosis Bid->Mitochondrion amplifies

This mechanistic understanding, supported by robust experimental data, positions this compound as a compelling candidate for further research and potential application in cancer therapy.

References

yamogenin lipid accumulation inhibition comparison

Author: Smolecule Technical Support Team. Date: February 2026

Yamogenin at a Glance

Aspect Experimental Findings
Core Effect Inhibits triacylglyceride (TG) accumulation in HepG2 hepatocytes [1].
Primary Mechanism Suppresses mRNA expression of fatty acid synthesis-related genes (e.g., FASN, SREBP-1c). Acts as an antagonist of the Liver X Receptor (LXR) [1].
Quantitative Data The anti-lipid accumulation effect is weaker than its stereoisomer, diosgenin [1]. The effects are abolished in the presence of a potent LXR agonist (T0901713) [1].
Other Relevant Activities Induces apoptosis (programmed cell death) in human ovarian cancer cells (SKOV-3) via oxidative stress and caspase activation [2] [3].

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

  • Study 1: Lipid Accumulation in Hepatocytes [1]

    • Cell Model: HepG2 hepatocytes.
    • Treatment: Cells were treated with this compound.
    • Lipid Quantification: Triacylglyceride (TG) accumulation was measured.
    • Gene Expression Analysis: mRNA expression of fatty acid synthesis-related genes (FASN, SREBP-1c) was analyzed.
    • Pathway Analysis: A luciferase ligand assay was used to determine the effect on Liver X Receptor (LXR) activation.
  • Study 2: Apoptosis in Cancer Cells [2] [3]

    • Cell Model: Human ovarian cancer SKOV-3 cells.
    • Viability Assessment: Cell viability and proliferation were assessed in real-time using a xCELLigence system, which measures changes in electrical impedance. The IC50 value (half-maximal inhibitory concentration) was determined to be 23.90 ± 1.48 µg/mL [2].
    • Cell Death Analysis:
      • Flow Cytometry: Used to analyze cell cycle arrest (sub-G1 phase), mitochondrial membrane depolarization, oxidative stress, and DNA damage.
      • Caspase Activity: Activity of initiator and executioner caspases (-8, -9, and -3/7) was measured using luminometry and flow cytometry.
      • Gene Expression: mRNA expression levels of genes in the TNF Receptor Superfamily and associated death domains were analyzed via Real-Time PCR.

The following diagram illustrates the key signaling pathways through which this compound inhibits lipid accumulation and induces apoptosis, based on the described experimental findings.

G cluster_lipid Lipid Accumulation Inhibition (in HepG2 cells) cluster_apoptosis Apoptosis Induction (in SKOV-3 cells) LXR LXR Antagonism SREBP1c Suppressed SREBP-1c Expression LXR->SREBP1c FASN Suppressed FASN Expression SREBP1c->FASN TAG Reduced TAG Accumulation FASN->TAG Extrinsic Extrinsic Pathway Activation (e.g., TNF Receptor Superfamily, FADD) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Intrinsic Intrinsic Pathway Activation (Oxidative Stress, MMP Depolarization) Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis This compound This compound This compound->LXR HepG2 Model This compound->Extrinsic SKOV-3 Model This compound->Intrinsic SKOV-3 Model

Research Context and Comparisons

  • This compound vs. Diosgenin: The most direct comparison within the search results is between this compound and its stereoisomer, diosgenin. Both are found in fenugreek and act as LXR antagonists, but diosgenin appears to have a stronger inhibitory effect on lipid accumulation [1].
  • Fenugreek's Broader Benefits: Fenugreek seeds, the source of this compound, are recognized for their anti-diabetic and anti-obesity potential. One clinical study showed that a fenugreek seed extract enriched in furostanolic saponins (which includes compounds like this compound) significantly helped manage blood sugar levels in type 2 diabetic patients [4].
  • Alternative Natural Compounds: Other natural compounds also inhibit lipid accumulation through different pathways. For example, Solanum nigrum extract works by suppressing adipogenesis and inducing lipolysis in 3T3-L1 adipocytes [5], while naringenin activates the AMPK pathway [6].

References

Summary of Experimental Findings on Yamogenin Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Combination Partner Cancer Cell Line Tested Key Findings Observed Synergy Proposed Mechanism of Action (for Yamogenin)
Oxaliplatin [1] [2] Gastric (AGS) Enhanced cytotoxic effect; IC₅₀ of combination (10.64 µg/mL) lower than individual agents [1] [2]. Additive/Synergistic Induces apoptosis via ROS production, mitochondrial membrane depolarization, and activation of caspase-8 and -9 [1].
Capecitabine [1] [2] Gastric (AGS) Enhanced cytotoxic effect; IC₅₀ of combination (13.09 µg/mL) lower than individual agents [1] [2]. Additive/Synergistic Strongly up-regulates TNFRSF25 expression, engaging the extrinsic apoptosis pathway [1].

Detailed Experimental Protocols

The following detailed methodologies are based on the 2024 study that investigated this compound's effects on gastric cancer AGS cells [1] [2].

  • Cell Culture: Human gastric adenocarcinoma (AGS) cells were cultured in appropriate media (e.g., F-12K or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO₂ at 37°C [1] [2].

  • Cytotoxicity Assay (MTT Assay):

    • Cells were seeded in 96-well plates and allowed to adhere.
    • They were treated with a range of concentrations of this compound, oxaliplatin, or capecitabine, both alone and in combination, for 24-72 hours.
    • MTT reagent was added to each well and incubated for several hours. The formed formazan crystals were dissolved in a solvent like DMSO.
    • The absorbance was measured at a specific wavelength (e.g., 570 nm), and cell viability was calculated. The half-maximal inhibitory concentration (IC₅₀) was determined from dose-response curves [1] [2].
  • Apoptosis Analysis (Flow Cytometry):

    • AGS cells were treated with this compound for 24 hours.
    • Cells were then stained with Annexin V-FITC and propidium iodide (PI).
    • The stained cells were analyzed by flow cytometry to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [1] [2].
  • Measurement of Reactive Oxygen Species (ROS):

    • Treated cells were incubated with a fluorescent ROS-sensitive probe (e.g., H₂DCFDA).
    • The intracellular ROS levels were quantified by measuring the fluorescence intensity using flow cytometry or a fluorescence microplate reader [1].
  • Mitochondrial Membrane Potential (MMP) Assay:

    • The MMP was assessed using a fluorescent dye, JC-1.
    • In healthy cells, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, it remains in a monomeric state emitting green fluorescence.
    • The red/green fluorescence ratio was measured by flow cytometry, with a decrease indicating mitochondrial depolarization [1] [2].
  • Caspase Activity Assay:

    • The activity of caspase-8 and -9 was measured using luminogenic or colorimetric substrates specific for each caspase.
    • The cleavage of the substrate by active caspases in cell lysates generates a luminescent or colorimetric signal, which is proportional to the enzyme activity [1] [2].
  • Gene Expression Analysis (RT-PCR):

    • Total RNA was extracted from treated and control cells.
    • RNA was reverse-transcribed into cDNA.
    • The expression levels of target genes (e.g., TNFRSF25) were analyzed using real-time PCR with specific primers and probes. The relative expression was calculated using the 2^(-ΔΔCt) method [1].

Mechanism of Action and Signaling Pathways

The experimental data suggests that this compound induces apoptosis in cancer cells through multiple pathways. The following diagram synthesizes the key mechanisms identified in gastric [1] and ovarian [3] cancer studies.

G cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_common Execution Phase This compound This compound TNFRSF25 TNFRSF25 Up-regulation This compound->TNFRSF25 ROS ROS Production This compound->ROS FADD FADD Recruitment TNFRSF25->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase8->ROS Bid Cleavage (Amplification) Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Direct MMP Mitochondrial Membrane Depolarization ROS->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase9->Caspase37 Direct Apoptosis Apoptotic Cell Death Caspase37->Apoptosis

The experimental evidence indicates that this compound's ability to trigger both apoptotic pathways makes it a strong candidate for combination therapy. By simultaneously targeting multiple vulnerabilities in cancer cells, it can enhance the effect of standard chemotherapeutic agents and potentially overcome some resistance mechanisms [1] [3].


Important Considerations for Researchers

  • Current Evidence is Preclinical: The promising data comes entirely from in vitro cell culture studies [1] [2] [3]. In vivo animal models and subsequent clinical trials are necessary to validate these findings and establish safety and efficacy in humans.
  • Specificity of Findings: The most robust combination data is for gastric cancer (AGS) cells [1]. While this compound is also active against ovarian (SKOV-3) and other cancer lines [3] [4], its synergistic potential with other drugs across a wider range of cancers remains to be thoroughly investigated.
  • Comparative Data: The current literature provides limited head-to-head comparisons between this compound and its stereoisomer, diosgenin, or other saponins in combination therapy settings. Future studies directly comparing their efficacy and mechanisms would be highly valuable.

References

Yamogenin-Mediated Apoptotic Gene Expression

Author: Smolecule Technical Support Team. Date: February 2026

Gene / Protein Expression Change Assay Method Cell Line / Context Proposed Role in Apoptosis
TNFRSF25 Upregulated [1] [2] RT-qPCR [1] [2] Ovarian (SKOV-3), Gastric (AGS) Activates extrinsic pathway [1] [2]
TNFRSF10B Upregulated [1] [2] RT-qPCR [1] [2] Ovarian (SKOV-3) Death receptor; activates extrinsic pathway [1] [2]
FADD Upregulated [1] [2] RT-qPCR [1] [2] Ovarian (SKOV-3) Adaptor protein; transmits extrinsic death signal [1] [2]
DEDD2 Upregulated [1] [2] RT-qPCR [1] [2] Ovarian (SKOV-3) Promotes assembly of death-inducing signaling complex (DISC) [1] [2]
Caspase-8 Activated [3] [1] Luminometry [1] Ovarian (SKOV-3), Gastric (AGS) Initiator caspase for extrinsic pathway [3] [1]
Caspase-9 Activated [3] [1] Luminometry [1] Ovarian (SKOV-3), Gastric (AGS) Initiator caspase for intrinsic pathway [3] [1]
Caspase-3/7 Activated [1] Flow Cytometry [1] Ovarian (SKOV-3) Executioner caspases; final stage of apoptosis [1]
Bid Activated [1] [2] Fluorescence Microscopy [1] Ovarian (SKOV-3) Links extrinsic and intrinsic pathways [1] [2]

Detailed Experimental Data

For a deeper comparison, the table below outlines quantitative experimental findings from key studies on yamogenin-induced apoptosis.

Parameter Ovarian Cancer (SKOV-3) [1] [2] Gastric Cancer (AGS) [3]
Cytotoxicity (IC50) 23.90 ± 1.48 µg/mL [1] [2] 18.50 ± 1.24 µg/mL [3]
Apoptotic Cell Death Induced [1] [2] Late Apoptotic Cells: 27.69% (at 60 µg/mL) [3]
Mitochondrial Involvement Membrane Depolarization: 67.70% (at 70 µg/mL) [1] [2] Membrane Depolarization: Induced [3]
Oxidative Stress Increased >2x vs. control [1] [2] Increased ROS production [3]
Caspase Activation Caspase-8, -9, -3/7 [1] [2] Caspase-8 and -9 [3]
Key Upregulated Genes TNFRSF25, TNFRSF10B, FADD, DEDD2 [1] [2] TNFRSF25 [3]

Experimental Protocols Cited

The key findings on this compound's mechanism are supported by standard, robust molecular biology techniques:

  • Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR) was used to measure mRNA expression levels of apoptotic genes (e.g., TNFRSF25, FADD). Data are presented as relative expression compared to control cells [1] [2].
  • Caspase Activity Assessment: Luminometry using caspase-specific substrates was employed to measure the activity of initiator caspases (-8, -9). The results are presented as relative luminescence units, indicating enzymatic activation [1].
  • Apoptosis Detection: Flow Cytometry with Annexin V/PI staining was used to quantify the percentage of cells in early and late apoptosis. This method distinguishes apoptosis from necrosis [3].
  • Mitochondrial Membrane Potential (ΔΨm): Flow Cytometry with JC-1 or similar dyes was used to detect mitochondrial depolarization, a hallmark of the intrinsic apoptotic pathway. Results are presented as the percentage of cells with depolarized mitochondria [1] [2].
  • Intracellular ROS Measurement: Flow Cytometry with DCFH-DA or similar fluorescent probes was used to detect increased levels of reactive oxygen species, a key inducer of oxidative stress [3] [1].

Proposed Mechanism of Action

The experimental data allows for the construction of a mechanistic model for this compound-induced apoptosis. The following diagram synthesizes these findings into a proposed signaling pathway.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Activation (TNFRSF25, TNFRSF10B) FADD_Node FADD DeathReceptor->FADD_Node Caspase8 Caspase-8 FADD_Node->Caspase8 Bid Bid Caspase8->Bid Cleaves Caspase37 Caspase-3/7 Caspase8->Caspase37 Stress Oxidative Stress & Mitochondrial Damage Bid->Stress Truncated tBid Amplifies Signal CytochromeC Cytochrome c Release Stress->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase37 subcluster_common subcluster_common Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase37->Apoptosis This compound This compound This compound->DeathReceptor This compound->Stress

This model illustrates how this compound triggers a coordinated cell death program. The process begins with this compound treatment, which simultaneously activates two pathways:

  • The extrinsic pathway is initiated by the upregulation of death receptors like TNFRSF25, leading to caspase-8 activation.
  • The intrinsic pathway is triggered by oxidative stress and mitochondrial damage, resulting in caspase-9 activation.

These pathways converge on executioner caspases-3/7, which carry out the final steps of apoptosis, including DNA fragmentation and cell death. The protein Bid serves as a critical cross-talk point, amplifying the death signal from the extrinsic to the intrinsic pathway.

References

Yamogenin Synergistic Effects with Chemotherapy Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on the synergistic cytotoxic effects of yamogenin in combination with oxaliplatin and capecitabine on human gastric cancer (AGS) cells [1] [2]:

Compound / Combination Test System Key Metric (IC₅₀) Experimental Findings
This compound (alone) AGS cells (Gastric cancer) 18.50 ± 1.24 μg/mL [1] [2] Selective cytotoxicity; significantly weaker effect on HCT116 colon cancer cells and no effect on UM-SCC-6 squamous carcinoma cells or human normal fibroblasts [1] [2].
Oxaliplatin + this compound AGS cells (Gastric cancer) 10.64 ± 0.18 μg/mL [2] Enhanced cytotoxic effect compared to individual agents. Significant decrease in cell viability at various combination concentrations (e.g., 5.80% viability at oxaliplatin 40 μg/mL + this compound 60 μg/mL) [2].
Capecitabine + this compound AGS cells (Gastric cancer) 13.09 ± 1.83 μg/mL [2] Enhanced cytotoxic effect compared to individual agents. Significant decrease in cell viability at various combination concentrations (e.g., 18.83% viability at capecitabine 36 μg/mL + this compound 60 μg/mL) [2].

Detailed Experimental Protocols

The data in the table above was generated using the following standardized experimental methodologies [1] [2]:

  • Cell Viability and Cytotoxicity (MTT Assay)

    • Purpose: To quantify the cytotoxic effect of compounds and their combinations.
    • Method: Cells (HCT116, UM-SCC-6, AGS, fibroblasts) are seeded in culture plates and treated with a concentration range of this compound (5-60 µg/mL), both alone and in combination with oxaliplatin or capecitabine. After incubation, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. Viable cells with active metabolism convert MTT into purple formazan crystals, which are dissolved, and the solution's absorbance is measured. Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ (concentration that inhibits 50% of cell growth) is determined [1] [2].
  • Apoptosis Analysis (Flow Cytometry)

    • Purpose: To distinguish and quantify the percentages of live, early apoptotic, late apoptotic, and dead cells.
    • Method: AGS cells treated with this compound are stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the surface of cells in the early stages of apoptosis. PI is a DNA dye that can only enter cells with compromised membranes (late apoptotic or dead cells). The stained cells are then analyzed using a flow cytometer to determine the population distribution [1] [2].
  • Mechanism of Action Investigation

    • Reactive Oxygen Species (ROS) Production: Measured using a fluorescent probe (H2DCFDA) via flow cytometry. Increased fluorescence indicates higher levels of intracellular ROS [1] [2].
    • Mitochondrial Membrane Potential (MMP): Assessed using the JC-1 dye via flow cytometry. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization, a key event in apoptosis [1] [2].
    • Caspase Activity: The activity levels of initiator caspases-8 and -9 are measured using luminescent substrates in a luminometry assay. Increased activity indicates activation of the extrinsic and intrinsic apoptosis pathways, respectively [1] [2].
    • Gene Expression Analysis: mRNA expression levels of genes are quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR). The study reported a strong up-regulation of the TNFRSF25 gene [1] [2].

Proposed Mechanism of Synergistic Action

The experimental data suggests that this compound induces cell death in gastric cancer cells through multiple pathways that can complement the action of traditional chemotherapeutics. The diagram below integrates these mechanisms.

The synergistic effect likely arises from this compound priming cancer cells for death by activating complementary apoptotic pathways. While oxaliplatin and capecitabine primarily cause DNA damage, this compound simultaneously triggers both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptosis pathways, leading to a more potent and concerted cell-killing effect [1] [2].

Research Context and Considerations

  • Current Research Scope: The promising data on this compound is currently confined to in vitro studies on a specific gastric cancer cell line (AGS). Its efficacy and synergy in other cancer types, in vivo models, or humans remain unknown [1] [2].
  • Defining and Validating Synergy: This guide uses the term "synergistic" based on the observed enhancement of cytotoxicity in combination treatments. Formally quantifying synergy requires rigorous analysis using reference models like the Combination Index (CI) method by Chou and Talalay, which involves testing multiple dose levels. Proper statistical power and experimental design are critical for robust validation [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.31339520 Da

Monoisotopic Mass

414.31339520 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M487OD4XW3

Other CAS

512-04-9

Wikipedia

Yamogenin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Spirostanols and derivatives [ST0108]

Dates

Last modified: 08-15-2023

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